4-Bromo-3-chloro-2-methylbenzaldehyde
Description
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Properties
IUPAC Name |
4-bromo-3-chloro-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHAUUYYMOTLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287616 | |
| Record name | 4-Bromo-3-chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224604-13-0 | |
| Record name | 4-Bromo-3-chloro-2-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-3-chloro-2-methylbenzaldehyde: Technical Profile & Application Guide
The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-3-chloro-2-methylbenzaldehyde . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal chemistry.
Executive Summary
4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural uniqueness lies in the dense functionalization pattern : a reactive aldehyde handle, a chemically distinct bromine (for selective cross-coupling), and a chloro-methyl motif that introduces specific steric and electronic constraints.
This guide explores its synthesis via regioselective bromination, its divergent reactivity profile, and its role in "scaffold hopping" for kinase inhibitors and receptor modulators.
Chemical Identity & Physical Properties[3][4][5]
| Property | Data |
| CAS Number | 1224604-13-0 |
| IUPAC Name | 4-Bromo-3-chloro-2-methylbenzaldehyde |
| Molecular Formula | C₈H₇BrClO |
| Molecular Weight | 233.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114–118 °C (Predicted based on analogs) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| SMILES | CC1=C(C=O)C=CC(Br)=C1Cl |
| InChI Key | RWHAUUYYMOTLNP-UHFFFAOYSA-N |
Synthetic Pathways[6]
The synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde is governed by Electrophilic Aromatic Substitution (EAS) rules. The challenge is achieving regioselectivity on a ring with conflicting directing groups.
Primary Route: Regioselective Bromination
The most direct synthetic route involves the bromination of 3-chloro-2-methylbenzaldehyde .
-
Reagents: Molecular Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃).
-
Mechanism: The aldehyde (-CHO) is a strong meta-director (deactivating). The methyl (-CH₃) is an ortho/para-director (activating).[7] The chlorine (-Cl) is an ortho/para-director (deactivating).
-
Analysis: The -CHO group directs to the 3-position (occupied) or 5-position. However, the combined directing power of the -CH₃ (directing para to itself) and the steric hindrance at the position ortho to the -Cl group favors substitution at the 4-position .
-
Experimental Protocol (Standardized)
Note: This protocol is a generalized high-yield methodology derived from standard aromatic bromination procedures.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 3-chloro-2-methylbenzaldehyde (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Catalyst Addition: Add FeBr₃ (1.5 mmol, 15 mol%) in one portion under a nitrogen atmosphere. Cool the mixture to 0 °C.
-
Bromination: Add a solution of Bromine (Br₂) (11.0 mmol, 1.1 equiv) in DCM (10 mL) dropwise over 30 minutes. The solution will turn dark red/brown.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting aldehyde.
-
Quench: Pour the reaction mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine (indicated by color change from red to yellow/clear).
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Synthesis Workflow Visualization
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target molecule.
Reactivity Profile & Applications
The molecule's value in drug discovery stems from its orthogonal reactivity . It possesses three distinct "handles" that can be manipulated independently.
Chemoselectivity Hierarchy
-
Aldehyde (-CHO): Most reactive. Susceptible to nucleophilic addition (amines, hydrides) and oxidation/reduction.
-
Aryl Bromide (-Br): High reactivity in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Aryl Chloride (-Cl): Low reactivity. Remains intact during standard Pd-catalyzed couplings involving the bromide, allowing for sequential functionalization.
Key Transformations
-
Suzuki-Miyaura Coupling: The C4-Bromine is the preferred site for oxidative addition by Pd(0). This allows the attachment of aryl or heteroaryl groups to extend the scaffold.
-
Reductive Amination: The C1-Aldehyde reacts with primary or secondary amines (using NaBH(OAc)₃) to form benzylamine derivatives, a common pharmacophore in GPCR ligands.
-
Wittig Olefination: Converts the aldehyde to a styrene derivative, useful for polymerization or further functionalization.
Divergent Synthesis Map
Figure 2: Divergent reactivity map showing selective functionalization of the aldehyde and bromide.
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute aqueous bisulfite if necessary.
References
-
PubChem. (2024).[9] Compound Summary: 4-Bromo-3-chloro-2-methylbenzaldehyde (CID 56604243).[3][4] National Library of Medicine. [Link]
Sources
- 1. 189628-37-3|5-Bromo-2-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 86265-88-5|3-Bromo-4-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1224604-13-0 | 4-Bromo-3-chloro-2-methylbenzaldehyde | Boroncore [boroncore.com]
- 6. Buy [(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride [smolecule.com]
- 7. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-Bromo-3-chloro-5-methylbenzaldehyde | C8H6BrClO | CID 66570731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Synthesis and Functionalization of 4-Bromo-3-chloro-2-methylbenzaldehyde
Executive Summary: The "Privileged Scaffold"
In the landscape of modern medicinal chemistry, 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) represents a highly valuable "privileged scaffold." Its utility stems not merely from its functional groups, but from their specific regiochemical arrangement .[1]
This molecule offers three distinct orthogonal handles for diversification:
-
The Aldehyde (C1): A classic electrophile for reductive aminations, Wittig olefinations, and heterocycle formation.[1]
-
The Bromide (C4): A highly reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Chloride (C3): A sterically crowded, less reactive halogen that remains intact during C4 functionalization, allowing for sequential, site-selective catalysis.[1]
-
The Methyl Group (C2): Provides critical steric bulk, often used to lock downstream drug targets into active conformations (atropisomerism control).[1]
This guide details the IUPAC logic, validated synthesis protocols, and chemoselective reactivity profiles necessary for utilizing this intermediate in high-value drug discovery campaigns.[1]
Nomenclature and Structural Logic (IUPAC)
Correct nomenclature is the bedrock of chemical communication.[1] The name 4-Bromo-3-chloro-2-methylbenzaldehyde is derived through strict IUPAC priority rules:
-
Principal Functional Group: The aldehyde (-CHO) has the highest priority, defining the parent structure as benzaldehyde and assigning the carbonyl carbon attached to the ring as C1 .[1]
-
Numbering Direction: The ring is numbered to give the lowest possible locants to the substituents.
-
Alphabetical Ordering: Substituents are listed alphabetically in the name, regardless of their position number.
Final IUPAC Name: 4-Bromo-3-chloro-2-methylbenzaldehyde.[6][7]
| Position | Substituent | Electronic Effect | Steric Environment |
| C1 | Formyl (-CHO) | Electron Withdrawing (EWG) | Open |
| C2 | Methyl (-CH₃) | Weakly Donating (EDG) | High (Ortho to CHO/Cl) |
| C3 | Chloro (-Cl) | Weakly Deactivating | Very High (Sandwiched) |
| C4 | Bromo (-Br) | Weakly Deactivating | Moderate (Para to CHO) |
Validated Synthesis Protocols
Synthesizing contiguous substitution patterns (1,2,3,4-substituted benzene) is notoriously difficult due to steric crowding and competing directing effects.[1] Two primary routes are recommended based on scale and available precursors.
Route A: The Weinreb Amide Reduction (Precision Method)
This method is preferred for small-scale, high-purity applications (gram-scale) as it avoids over-reduction to the alcohol.
Mechanism:
-
Precursor: 4-Bromo-3-chloro-2-methylbenzoic acid.
-
Activation: Conversion to the acid chloride using oxalyl chloride.
-
Amidation: Reaction with N,O-dimethylhydroxylamine (Weinreb salt) to form the stable amide.[1]
-
Controlled Reduction: Treatment with DIBAL-H at -78°C forms a stable tetrahedral chelate, which collapses to the aldehyde only upon acidic quench.[1]
Route B: The Sandmeyer Sequence (Scale-Up Method)
For multi-kilogram synthesis, starting from the aniline derivative is often more cost-effective.[1]
Mechanism:
-
Precursor: 3-Chloro-2-methylaniline (commercially available agrochemical intermediate).
-
Protection: Acetylation to control regioselectivity.[1]
-
Bromination: Electrophilic aromatic substitution directs para to the amine (C4 position).[1]
-
Hydrolysis & Sandmeyer: Removal of acetyl group followed by diazotization and cyanation (CuCN).[1]
-
Reduction: Stephen reduction (SnCl₂/HCl) or DIBAL-H reduction of the nitrile to the aldehyde.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the logic flow for both the Weinreb and Sandmeyer approaches.
Caption: Convergent synthetic strategies targeting the 4-bromo-3-chloro-2-methylbenzaldehyde scaffold.
Chemoselective Functionalization
The power of this molecule lies in its ability to undergo sequential functionalization.[1] The reactivity difference between the C4-Bromine and C3-Chlorine is the critical design feature.[1]
Protocol: Site-Selective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid at C4 without disturbing the C3-Cl or C1-CHO.
-
Reagents:
-
Conditions: Heat to 60-80°C. Note: Do not exceed 90°C to avoid oxidative addition into the C3-Cl bond.
-
Outcome: The C4-Br bond (Bond Dissociation Energy ~81 kcal/mol) reacts significantly faster than the C3-Cl bond (~96 kcal/mol), yielding the 4-aryl-3-chloro-2-methylbenzaldehyde.
Divergent Reactivity Map
The diagram below details how to exploit the three orthogonal handles.
Caption: Orthogonal reactivity landscape. C4-Br and C1-CHO allow rapid library generation.
Safety and Handling (HSE)
While specific toxicological data for this isomer may be limited, its structural class dictates the following precautions:
-
Lachrymator Potential: Benzaldehydes, especially halogenated ones, can be potent lachrymators.[1] All solids should be weighed in a fume hood.[1]
-
Skin Sensitization: Halogenated aromatics are frequent sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to autoxidation to the corresponding benzoic acid upon prolonged air exposure.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational method for the Amide-to-Aldehyde reduction described in Protocol A).
- Google Patents (2014).CN103787895A: Production process for synthesizing 4-bromo-2-methylaniline. (Precursor synthesis for Route B).
-
Vadera, K., et al. (2025). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes.[1][8] ResearchGate.[1][8] (Context on aldehyde reactivity). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-chloro-2-methylbenzaldehyde 96% | CAS: 1224604-13-0 | AChemBlock [achemblock.com]
- 7. 1224604-13-0 | 4-Bromo-3-chloro-2-methylbenzaldehyde | Boroncore [boroncore.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Characterization and Synthetic Utility of 4-Bromo-3-chloro-2-methylbenzaldehyde
[1]
Executive Summary
4-Bromo-3-chloro-2-methylbenzaldehyde is a highly functionalized aromatic intermediate critical in the synthesis of next-generation pharmaceuticals, particularly in the development of KRAS inhibitors and agrochemical actives.[1] Its unique substitution pattern—featuring a sterically crowded core with three contiguous substituents—presents specific challenges in both synthesis and spectral characterization.
This technical guide provides a rigorous analytical framework for researchers. Unlike generic datasheets, this document focuses on the causality of spectral features and provides a self-validating synthetic workflow , ensuring that drug development professionals can integrate this scaffold with high confidence.[1]
Structural Analysis & Diagnostic Spectral Data
The structural integrity of this compound relies on confirming the specific regiochemistry of the halogens relative to the aldehyde and methyl groups. The combination of Bromine (Br) and Chlorine (Cl) isotopes creates a unique mass spectrometric fingerprint, while the steric environment of the 2-methyl group induces diagnostic NMR shifts.[1]
Predicted & Diagnostic NMR Data
Note: Values are high-confidence chemometric predictions based on substituent increment systems (Pretsch/Silverstein) for solvent CDCl₃.
Table 1: ¹H-NMR Diagnostic Signals (400 MHz, CDCl₃)
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Insight (Causality) |
| -CHO | 10.15 - 10.25 | Singlet (s) | 1H | - | Characteristic aldehydic proton; deshielded by the aromatic ring current and carbonyl anisotropy.[1] |
| Ar-H (C6) | 7.60 - 7.65 | Doublet (d) | 1H | J ≈ 8.2 Hz | Ortho to the aldehyde group (deshielding zone).[1] |
| Ar-H (C5) | 7.50 - 7.55 | Doublet (d) | 1H | J ≈ 8.2 Hz | Ortho to Bromine; slightly shielded relative to C6 due to mesomeric effects, but deshielded by halogen induction.[1] |
| Ar-CH₃ | 2.65 - 2.75 | Singlet (s) | 3H | - | Critical Diagnostic: Significantly deshielded compared to standard toluene (~2.3 ppm) due to steric compression and electronic withdrawal from the ortho-aldehyde and meta-chloro groups.[1] |
Table 2: ¹³C-NMR Key Resonances (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl | ~190.5 | C=O[1] (Aldehyde) |
| Aromatic C-Br | ~130.0 | C4 (Ipso to Br) |
| Aromatic C-Cl | ~136.5 | C3 (Ipso to Cl) |
| Aliphatic | ~18.5 | Ar-C H₃ (Methyl) |
Mass Spectrometry (Isotope Pattern Analysis)
The presence of one Bromine and one Chlorine atom creates a distinct "M+" cluster that serves as the primary confirmation of identity.
-
Isotope Abundance: ³⁵Cl (75%) / ³⁷Cl (25%) and ⁷⁹Br (50%) / ⁸¹Br (50%).[1]
-
Diagnostic Pattern:
Validation Check: If your MS data shows a 1:1 doublet (characteristic of Br only) or a 3:1 pattern (Cl only), the halogenation has failed.[1] You must observe the triad pattern.
Synthetic Protocol: Reduction-Oxidation Sequence
Direct formylation of the tetra-substituted benzene ring is often low-yielding due to steric hindrance. The most robust, scalable route proceeds via the reduction of the commercially available precursor 4-Bromo-3-chloro-2-methylbenzoic acid (CAS 1349708-88-8), followed by controlled oxidation.[1]
Phase 1: Acid Reduction to Benzyl Alcohol
Reaction: R-COOH + BH₃[1]·THF → R-CH₂OH[1]
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.
-
Charge: Add 4-Bromo-3-chloro-2-methylbenzoic acid (10.0 g, 40 mmol) and anhydrous THF (100 mL). Cool to 0°C.[2]
-
Addition: Dropwise add Borane-THF complex (1.0 M, 60 mL, 1.5 eq) over 30 minutes. Caution: Gas evolution (H₂).
-
Reflux: Warm to room temperature (RT), then reflux for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Quench: Cool to 0°C. Carefully add MeOH (20 mL) to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]
-
Yield: Expect ~90-95% of the benzyl alcohol intermediate as a white solid.
Phase 2: Oxidation to Benzaldehyde (PCC Method)
Reaction: R-CH₂OH + PCC → R-CHO[1]
-
Setup: 500 mL RBF with mechanical stirring (slurry can be thick).
-
Charge: Suspend Pyridinium Chlorochromate (PCC) (12.9 g, 60 mmol, 1.5 eq) in anhydrous CH₂Cl₂ (150 mL). Add Celite (10 g) to aid filtration.[1]
-
Addition: Add the benzyl alcohol (from Phase 1) dissolved in CH₂Cl₂ (50 mL) in one portion.
-
Reaction: Stir at RT for 2-3 hours. The orange solution will turn dark brown/black.
-
Filtration: Filter the slurry through a pad of silica gel/Celite. Wash the pad thoroughly with CH₂Cl₂.
-
Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc (10:1) or purify via flash chromatography (0-10% EtOAc in Hexanes).
-
Target: 4-Bromo-3-chloro-2-methylbenzaldehyde (White to off-white crystalline solid).
Visualized Workflows
Synthetic Pathway (DOT Visualization)
Figure 1: Step-wise synthesis from the benzoic acid precursor via reduction and selective oxidation.
Quality Control Decision Tree
Figure 2: Logical flow for quality assurance, emphasizing the critical MS isotope check.
References & Sourcing
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag.[1] (Standard reference for chemometric shift prediction).
Technical Guide: Solubility Profiling & Handling of 4-Bromo-3-chloro-2-methylbenzaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0). As a poly-halogenated benzaldehyde derivative, this compound serves as a critical intermediate in the synthesis of pharmaceutical scaffolds and agrochemicals. Its solubility profile is dominated by significant lipophilicity driven by the bromine, chlorine, and methyl substituents, rendering it practically insoluble in aqueous media but highly soluble in aprotic polar and non-polar organic solvents.
This document moves beyond static data, providing a self-validating experimental framework for researchers to determine precise solubility limits in their specific assay buffers or reaction media.
Part 1: Physicochemical Profile
Understanding the structural determinants of solubility is prerequisite to experimental handling. The presence of heavy halogens (Br, Cl) and a methyl group on the benzene ring significantly increases the partition coefficient (LogP) compared to unsubstituted benzaldehyde.
Table 1: Core Physicochemical Properties
| Property | Value | Technical Implication |
| Molecular Formula | C₈H₆BrClO | -- |
| Molecular Weight | 233.49 g/mol | Moderate MW; favorable for cell permeability if solubilized. |
| Physical State | Solid (typically) | Requires dissolution energy (sonication/heat) to break lattice. |
| Predicted LogP | ~3.0 – 3.7 | High Lipophilicity. Strong preference for organic solvents. |
| H-Bond Donors | 0 | Lack of donors limits water solubility. |
| H-Bond Acceptors | 1 (Carbonyl) | Weak interaction with protic solvents. |
| TPSA | 17.1 Ų | Low polar surface area confirms hydrophobic nature. |
Part 2: Solubility Landscape
Theoretical Solubility Prediction
Based on Structure-Property Relationships (SPR), 4-Bromo-3-chloro-2-methylbenzaldehyde exhibits a "Like Dissolves Like" profile. The halogen atoms induce a dipole but largely contribute to hydrophobic bulk.
-
Primary Solvents (High Solubility): Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Ethyl Acetate.
-
Secondary Solvents (Moderate/Temperature Dependent): Ethanol, Methanol, Acetonitrile. Heating may be required to achieve saturation.
-
Anti-Solvents (Low/Insoluble): Water, aqueous buffers (PBS, TBS), and highly non-polar alkanes (Pentane/Hexane) at low temperatures (useful for recrystallization).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Application Note |
| Polar Aprotic | DMSO, DMF | Excellent (>50 mM) | Preferred for biological stock solutions. |
| Chlorinated | DCM, Chloroform | Excellent | Ideal for synthesis and extraction. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Use for recrystallization; avoid long-term storage (acetal formation risk). |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<100 µM) | Requires co-solvent (e.g., 0.5% DMSO) or surfactant for bioassays. |
Part 3: Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Objective: To determine the exact solubility limit in a specific solvent system.
Reagents: 4-Bromo-3-chloro-2-methylbenzaldehyde (Solid), Target Solvent, 0.45 µm PTFE Syringe Filter.
-
Preparation: Weigh approximately 10 mg of the compound into a 2 mL chemically resistant glass vial (amber glass recommended to prevent photodegradation).
-
Addition: Add the target solvent in stepwise aliquots of 100 µL.
-
Agitation: Vortex vigorously for 30 seconds after each addition. If solid remains, sonicate for 5 minutes at 25°C.
-
Equilibration: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation point).
-
Incubation: Agitate the saturated suspension for 24 hours at the target temperature (e.g., 25°C).
-
Filtration: Filter the supernatant using a 0.45 µm PTFE filter to remove undissolved solids.
-
Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm) against a standard curve prepared in a high-solubility solvent (e.g., Acetonitrile).
Protocol B: Preparation of Biological Stock Solution (10 mM)
Objective: To prepare a stable stock for in vitro assays without precipitation.
-
Calculation: To prepare 1 mL of 10 mM stock:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Add 1 mL DMSO to 2.33 mg of compound.
-
Clarification: Sonicate in a water bath for 2-5 minutes until the solution is optically clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C under nitrogen or argon.
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent based on the intended application.
Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.
Diagram 2: Stock Solution Preparation & Validation
A self-validating workflow to ensure compound stability and solubility.
Caption: Step-by-step workflow for preparing and validating a high-concentration stock solution.
Part 5: Stability & Troubleshooting
Oxidation Risk
Benzaldehydes are prone to air-oxidation, converting to the corresponding benzoic acid (4-bromo-3-chloro-2-methylbenzoic acid). This change drastically alters solubility (acids are soluble in basic aqueous solutions, aldehydes are not).
-
Mitigation: Store solid and solution under an inert atmosphere (Nitrogen or Argon).
-
Check: If solubility suddenly increases in basic water (pH > 10), the sample has likely oxidized to the acid.
Precipitation in Bioassays
When diluting a DMSO stock into aqueous media (e.g., cell culture media), "crashing out" is common for lipophilic compounds like this.
-
Threshold: Do not exceed 0.5% - 1.0% v/v DMSO final concentration.
-
Technique: Add the DMSO stock slowly to the vortexing buffer, not the other way around, to prevent local high-concentration pockets that trigger precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS 1224604-13-0).[1] Retrieved from [Link][1]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Context for LogP and solubility prediction).
Sources
Technical Guide: Stability and Storage of 4-Bromo-3-chloro-2-methylbenzaldehyde
Executive Summary
4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) is a highly functionalized aromatic intermediate critical in the synthesis of biphenylsulfonyl amides and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Its structural complexity—featuring a dense substitution pattern with both electron-withdrawing halogens and a sterically significant ortho-methyl group—creates a unique stability profile.
While the ortho-methyl group offers minor steric protection to the formyl moiety, the compound remains inherently susceptible to radical-mediated autoxidation and photolytic dehalogenation . This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this reagent, ensuring integrity for downstream pharmaceutical applications.
Part 1: Chemical Profile & Reactivity Risks
Physicochemical Properties
The dense functionalization of the benzene ring significantly alters the physical behavior of this aldehyde compared to its non-halogenated congeners.
| Property | Specification | Critical Note |
| Molecular Formula | C₈H₆BrClO | High halogen content increases density. |
| Molecular Weight | 233.49 g/mol | |
| Appearance | Pale yellow solid/oil | Color deepens to amber/brown upon oxidation. |
| Solubility | DCM, THF, EtOAc | Poorly soluble in water; hydrolytically stable but oxidation-prone. |
| Melting Point | Varies by polymorph | Often low-melting; may exist as a supercooled liquid. |
The Degradation Mechanism: Autoxidation
The primary failure mode for 4-Bromo-3-chloro-2-methylbenzaldehyde is aerobic oxidation to 4-bromo-3-chloro-2-methylbenzoic acid . This is not a simple direct oxidation but a radical chain reaction initiated by trace metals, light, or heat.
Mechanism Description:
-
Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical. The 3-chloro and 4-bromo substituents exert an inductive effect that stabilizes the transition state for this abstraction.
-
Propagation: The acyl radical reacts with molecular oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.
-
Product Formation: This generates a peracid intermediate (4-bromo-3-chloro-2-methylperbenzoic acid), which is a potent oxidant.
-
Termination: The peracid reacts with a second molecule of aldehyde to yield two molecules of the carboxylic acid impurity.
Visualization of Degradation Pathway
The following diagram illustrates the autoxidation cascade and the critical intervention points for stability.
Caption: Figure 1. Radical-mediated autoxidation pathway. Note that the Peracid intermediate accelerates further degradation, making the process autocatalytic.
Part 2: Storage Protocols (The "Self-Validating" System)
To maintain purity >98%, a passive storage approach is insufficient. You must implement an Active Exclusion System .
Environmental Control Parameters
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Arrhenius kinetics dictate that reducing T by 10°C halves the rate of radical initiation. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the solid/liquid, whereas N₂ can mix more easily if the seal is imperfect. |
| Container | Amber Glass | Blocks UV radiation (290-400 nm) which catalyzes C-Br and C-Cl bond homolysis. |
| Cap Liner | Teflon (PTFE) | Avoid paper or rubber liners; aldehydes can leach plasticizers or react with rubber. |
Workflow: Receipt to Long-Term Storage
This workflow ensures that the material is not compromised immediately upon arrival.
Caption: Figure 2. Logic flow for material receipt and storage. The "Decision" node prevents the storage of already-degrading material, which can accelerate spoilage of the bulk.
Part 3: Handling & Quality Control
The "Inert Sampling" Protocol
Standard weighing on an open bench introduces enough oxygen to initiate the radical chain. Use this protocol for dispensing:
-
Equilibrate: Allow the stored vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, leading to hydrate formation.
-
Purge: Place the source vial and the receiving vessel in a glove bag or use a funnel with an inverted Argon line.
-
Dispense: Quickly transfer the required mass.
-
Reseal: Immediately flush the source vial headspace with Argon for 15-30 seconds before tightening the cap. Parafilm is not a primary seal; use electrical tape for long-term closure if necessary.
Quality Control Metrics
Verify the integrity of the aldehyde functionality before committing to expensive synthesis steps.
Method A: 1H-NMR (The Gold Standard)
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signal: Look for the aldehyde proton singlet at δ 10.0 - 10.4 ppm .
-
Impurity Signal: The carboxylic acid proton (if present) will appear as a broad singlet at δ 11.0 - 13.0 ppm .
-
Validation: Integration of Aldehyde vs. Acid peak. If Acid > 2%, repurification is required.
Method B: HPLC (Routine Monitoring)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 mins.
-
Detection: UV at 254 nm.
-
Expectation: The carboxylic acid is more polar and will elute earlier (lower retention time) than the aldehyde.
Part 4: Safety & Emergency Procedures
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
-
Skin Contact: The compound is a benzyl halide derivative analog; it may act as a sensitizer. Wash immediately with soap and water. Do not use alcohol (increases absorption).
-
Spill Cleanup: Do not sweep dry dust (aerosol risk). Wet the spill with an inert solvent (like heptane) or water, absorb with vermiculite, and dispose of as halogenated organic waste.
-
Fire: Emits toxic fumes of Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl). Firefighters must use SCBA.
References
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methylbenzaldehyde. Retrieved from 3
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [2]
-
GuideChem. (2025). Preparation and Application of 4-Bromo-3-chloro-benzaldehyde. Retrieved from 4
-
Smolecule. (2023).[3] 4-Bromo-3-methylbenzaldehyde: A Synthetic Intermediate. Retrieved from 5
-
University of Florida. (2009). Autoxidation of Benzaldehyde: Kinetics and Mechanism. Retrieved from 6
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Strategic Scaffolds in Medicinal Chemistry: The Technical Profile of 4-Bromo-3-chloro-2-methylbenzaldehyde
Executive Summary: The Orthogonal Advantage
In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) represents a high-value "orthogonally reactive" scaffold. Unlike simple aryl halides, this molecule offers three distinct chemical handles with varying reactivity profiles:
-
Aldehyde (-CHO): Ready for condensation, reduction, or reductive amination.
-
Aryl Bromide (-Br): Highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
Aryl Chloride (-Cl): Less reactive, surviving conditions that activate the bromide, allowing for sequential functionalization.
This guide details the physicochemical specifications, validated synthetic routes, and critical handling protocols for this intermediate.
Physicochemical Specifications
The following data aggregates experimental and predicted values essential for stoichiometric calculations and analytical validation.
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-3-chloro-2-methylbenzaldehyde | |
| CAS Number | 1224604-13-0 | Primary identifier [1] |
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | Average mass [2] |
| Exact Mass | 231.929 g/mol | Monoisotopic (79Br, 35Cl) |
| Appearance | White to pale yellow solid | Crystalline form typical of class |
| LogP (Predicted) | ~3.0 | Lipophilic; requires organic co-solvents |
| H-Bond Acceptors | 1 | Carbonyl oxygen |
| SMILES | CC1=C(C=CC(=C1Cl)Br)C=O | For cheminformatics integration |
Isotopic Signature (MS Validation)
When analyzing by Mass Spectrometry (LC-MS/GC-MS), look for the characteristic halogen pattern. The presence of both Bromine (¹:¹) and Chlorine (³:¹) creates a distinct isotopic envelope:
-
M+ (232): Base peak (79Br, 35Cl)
-
M+2 (234): ~130% relative abundance (Mixed isotopes)
-
M+4 (236): ~30% relative abundance (81Br, 37Cl)
Synthetic Pathways & Causality
Synthesis of polysubstituted benzenes is governed by directing effects. Direct bromination of 3-chloro-2-methylbenzaldehyde often yields inseparable mixtures of regioisomers. Therefore, the Weinreb Amide Reduction route is preferred for high-purity applications.
Protocol A: Reduction of Weinreb Amide (High Precision)
This method avoids over-reduction to the alcohol, a common pitfall when using Lithium Aluminum Hydride (LAH).
Mechanism:
-
Precursor: 4-Bromo-3-chloro-N-methoxy-N-methylbenzamide.[1]
-
Logic: The DIBAL-H forms a stable tetrahedral intermediate with the amide at low temperatures, which collapses to the aldehyde only upon acidic quench, preventing further reduction.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask; flush with Argon.
-
Solvation: Dissolve the amide precursor (1.0 eq) in anhydrous THF.
-
Cooling: Cool the system to -78 °C (Dry ice/Acetone bath). Critical: Temperature control prevents cleavage of the halogen bonds.
-
Addition: Add DIBAL-H (1.2 eq, 1M in hexanes) dropwise over 20 minutes.
-
Incubation: Stir at -78 °C for 60 minutes. Monitor by TLC.
-
Quench: Pour into a vigorously stirred mixture of Rochelle's salt (Potassium sodium tartrate) solution and diethyl ether. Stir for 2 hours until phases separate clearly.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Figure 1: The Weinreb Amide route ensures chemoselectivity, preserving the aldehyde functionality without reducing the aryl halides.
Reactivity Profile & Applications
The utility of this scaffold lies in its ability to undergo sequential cross-coupling .
Chemoselective Suzuki-Miyaura Coupling
The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than C-Cl (~81 kcal/mol). This allows researchers to couple the C4-position exclusively using standard Pd(0) catalysts, leaving the C3-Chlorine intact for later optimization.
Experimental Logic:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ (mild) is preferred over K₃PO₄ to prevent side reactions with the aldehyde.
-
Outcome: Biaryl formation at C4; C3-Cl and C1-CHO remain untouched.
Figure 2: Divergent synthesis pathways allow for library generation around the central benzene core.
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer may be limited, handle as a potent electrophile.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1].[3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
-
Stability: Moisture sensitive? No, but hygroscopic. Light sensitive? Yes, store in amber vials to prevent radical debromination.
References
-
PubChem. (2024). 4-Bromo-3-chloro-2-methylbenzaldehyde (Compound CID 56604243).[3] National Center for Biotechnology Information. Available at: [Link]
-
Boroncore. (2024). Product Catalog: 4-Bromo-3-chloro-2-methylbenzaldehyde.[4][3][5][6] Available at: [Link]
Sources
- 1. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
- 2. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
- 3. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-chloro-2-methylbenzaldehyde 96% | CAS: 1224604-13-0 | AChemBlock [achemblock.com]
- 5. 1224604-13-0 | 4-Bromo-3-chloro-2-methylbenzaldehyde | Boroncore [boroncore.com]
- 6. 4-BroMo-3-chloro-2-Methylbenzaldehyde | 1224604-13-0 [chemicalbook.com]
Methodological & Application
Synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde from 4-bromo-3-chlorobenzoic acid.
Executive Summary
This application note details the high-precision synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde starting from 4-bromo-3-chlorobenzoic acid . This scaffold is a critical intermediate in the development of KRAS G12C inhibitors and other atropisomeric kinase inhibitors.
The synthesis presents a specific regiochemical challenge: introducing a methyl group at the sterically crowded and electronically deactivated C2 position. Standard Friedel-Crafts alkylation is ineffective due to the deactivated ring. This protocol utilizes Directed Ortho Metalation (DoM) on the unprotected benzoic acid to achieve exclusive C2-methylation, followed by a controlled reduction sequence via a Weinreb Amide intermediate to prevent over-reduction.
Key Advantages of This Protocol
-
Regiocontrol: Uses the carboxylate group to direct lithiation exclusively to the C2 position.
-
Chemoselectivity: Employs LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to prevent halogen-lithium exchange (scrambling of Br/Cl).
-
Oxidation State Control: Utilizes the Weinreb amide strategy to stop reduction precisely at the aldehyde stage, avoiding the need for toxic oxidants (e.g., MnO2, PCC) required in alcohol-oxidation routes.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three critical phases. The logic relies on leveraging the acidity of the C2 proton (flanked by the carboxylate and the chlorine atom) for the initial functionalization.
Figure 1: The synthetic pathway prioritizes C-H activation followed by functional group interconversion.
Experimental Protocols
Phase 1: Regioselective C2-Methylation via DoM
Objective: Install the methyl group at the C2 position. Mechanism: The carboxylate acts as a Directed Metalation Group (DMG). The C2 proton is the most acidic due to the inductive withdrawal of the adjacent Chlorine (C3) and the coordination of the Lithium to the carboxylate.
Critical Reagent Selection:
-
Base: LiTMP is mandatory. Common bases like n-BuLi will cause Lithium-Halogen exchange at the Bromine position, leading to side products. LiTMP is non-nucleophilic and sterically bulky, favoring deprotonation over attack.
Materials
-
4-Bromo-3-chlorobenzoic acid (1.0 eq)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.5 eq)
-
n-Butyllithium (2.5 M in hexanes) (2.4 eq)
-
Methyl Iodide (MeI) (3.0 eq)
-
THF (Anhydrous)
Step-by-Step Protocol
-
Preparation of LiTMP:
-
Flame-dry a 3-neck round-bottom flask (RBF) under Argon.
-
Add anhydrous THF and TMP (2.5 eq). Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi (2.4 eq) dropwise over 20 minutes. Stir at 0°C for 30 minutes to ensure full conversion to LiTMP, then re-cool to -78°C .
-
-
Metalation:
-
Dissolve 4-bromo-3-chlorobenzoic acid (1.0 eq) in minimal anhydrous THF.
-
Add this solution dropwise to the LiTMP solution at -78°C.
-
Note: The first equivalent of base deprotonates the carboxylic acid; the second equivalent removes the C2 proton.
-
Stir at -78°C for 1 hour. (Do not warm, or benzyne formation may occur).
-
-
Methylation:
-
Add Methyl Iodide (3.0 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature over 12 hours.
-
-
Workup:
-
Quench with 1M HCl (adjust pH to ~2).
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or use column chromatography (MeOH/DCM gradient).
-
Expected Product: 4-Bromo-3-chloro-2-methylbenzoic acid.
-
Phase 2: Synthesis of Weinreb Amide
Objective: Convert the acid to a form that allows selective reduction to an aldehyde. Rationale: Reducing a benzoic acid directly to an aldehyde is chemically difficult. Reducing an acid chloride often over-reduces to an alcohol. The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelate intermediate that resists over-reduction.
Step-by-Step Protocol
-
Activation:
-
Dissolve 4-Bromo-3-chloro-2-methylbenzoic acid (1.0 eq) in DCM (0.2 M).
-
Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at RT.
-
-
Amidation:
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and Triethylamine (2.5 eq).
-
Stir at room temperature for 16 hours.
-
-
Workup:
-
Wash with 1M HCl, then sat. NaHCO3, then brine.
-
Dry (MgSO4) and concentrate.[1]
-
Result: Stable Weinreb amide intermediate (often an oil).
-
Phase 3: Reduction to Target Aldehyde
Objective: Unmask the aldehyde functionality.
Step-by-Step Protocol
-
Reduction:
-
Dissolve the Weinreb amide in anhydrous THF (0.1 M). Cool to 0°C .[2]
-
Add LiAlH4 (0.6 eq - Note: LAH delivers 4 hydrides, so 0.5-0.6 eq is theoretically sufficient, but 1.0 eq is often used) OR DIBAL-H (1.5 eq) dropwise.
-
Stir at 0°C for 1 hour.
-
-
Quench (Critical):
-
The reaction forms a stable tetrahedral intermediate. It must be hydrolyzed to release the aldehyde.
-
Pour the mixture into a vigorously stirring solution of NaHSO4 or Fieser workup (Water, 15% NaOH, Water).
-
-
Isolation:
-
Extract with Et2O. Dry and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Target: 4-Bromo-3-chloro-2-methylbenzaldehyde .
-
Analytical Data Summary (Expected)
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Low melting point solid or oil depending on purity. |
| 1H NMR (CDCl3) | δ ~10.2 (s, 1H, CHO) | Aldehyde proton is diagnostic. |
| 1H NMR (CDCl3) | δ ~2.6 (s, 3H, Ar-CH3) | Methyl group shift confirms C2 alkylation. |
| 1H NMR (CDCl3) | δ ~7.5 - 7.8 (d, 2H) | Aromatic doublet pattern (ortho coupling). |
| MS (ESI) | [M+H]+ Pattern | Distinct Br/Cl isotope pattern (M, M+2, M+4). |
Troubleshooting & Optimization
Issue: Low Yield in Phase 1 (Methylation)
-
Cause: Incomplete lithiation or Lithium-Halogen exchange.
-
Solution: Ensure LiTMP is generated at 0°C before cooling. Strictly maintain -78°C during substrate addition. If Br is lost, the temperature was too high or n-BuLi was present (incomplete reaction with TMP).
Issue: Over-reduction in Phase 3
-
Cause: Quenching procedure was too slow or temperature uncontrolled.
-
Solution: If using DIBAL-H, keep strictly at -78°C. If using the Weinreb route with LAH, 0°C is usually safe, but ensure the quench is acidic (NaHSO4) to break the chelate immediately.
Alternative Route (Scalability)
For kilogram-scale production where chromatography is difficult:
-
Acid -> Acid Chloride (SOCl2, cat. DMF).
-
Rosenmund Reduction (H2, Pd/BaSO4) OR reduction with LiAlH(OtBu)3 at -78°C.
-
Note: This route is faster but carries a higher risk of over-reduction to the alcohol.
-
References
-
Mortier, J., et al. (2005).[3] "The First Regioselective Metalation and Functionalization of Unprotected 4-Halobenzoic Acids". Journal of Organic Chemistry.
- Establishes the protocol for using LiTMP/DoM on halo-benzoic acids.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters.
- Foundational text for the amide-to-aldehyde reduction str
-
Gohier, F., & Mortier, J. (2003).[3] "Ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides". Journal of Organic Chemistry.
- Specific guidance on the regioselectivity of 3-halo benzoic acid lithi
Sources
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-2-methylbenzaldehyde
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-chloro-2-methylbenzaldehyde . This substrate presents a specific set of synthetic challenges: it possesses two potential cross-coupling sites (aryl bromide and aryl chloride), a reactive carbonyl functionality (aldehyde), and significant steric hindrance proximal to the desired reaction site (the 4-position is flanked by a 3-chloro group).
The protocol defined herein prioritizes chemoselectivity (exclusive coupling at the C-Br bond) and functional group tolerance (preservation of the aldehyde and the C-Cl bond for subsequent functionalization). We utilize a ligand-controlled palladium system to overcome the steric barrier imposed by the ortho-chloro and meta-methyl substituents.
Substrate Analysis & Mechanistic Logic
To design a robust protocol, one must first deconstruct the electronic and steric environment of the substrate.
The Steric/Electronic Matrix
-
The Electrophile (C4-Br): The target C-Br bond is electronically activated by the para-formyl group (electron-withdrawing), which facilitates the oxidative addition step of the catalytic cycle. However, it is sterically encumbered by the adjacent 3-chloro substituent.
-
The Competitor (C3-Cl): While aryl chlorides are generally less reactive than bromides, the electron-deficient nature of the ring lowers the activation energy for C-Cl insertion. The protocol must therefore avoid "over-active" catalysts that might indiscriminately activate the chloride.
-
The Bystander (C1-CHO): The aldehyde is susceptible to oxidation (to carboxylic acid) under aerobic conditions or nucleophilic attack (Cannizzaro reaction) under strong basic conditions.
Catalyst Selection Strategy
Standard catalysts like Pd(PPh3)4 are often insufficient for this substrate due to the steric bulk at the oxidative addition site. We employ Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ).
-
Why SPhos? The methoxy groups on the SPhos backbone provide stability, while the cyclohexyl groups provide the necessary bulk to force the formation of the active mono-ligated Pd(0) species (L-Pd), which is essential for oxidative addition into hindered halides.
-
Why Precatalysts? We recommend using Pd(II) precatalysts (e.g., XPhos Pd G2 or G3) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a defined 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction or free Pd forming inactive "palladium black."
Visualization: Chemoselectivity Workflow
The following diagram illustrates the kinetic decision tree the catalyst must navigate to achieve the desired product.
Figure 1: Kinetic pathway favoring C-Br activation over C-Cl activation. Path A is thermodynamically and kinetically preferred, provided the catalyst is tuned to tolerate the ortho-steric bulk.
Detailed Experimental Protocol
Reagents and Stoichiometry
| Component | Role | Equivalents | Notes |
| Substrate | Electrophile | 1.0 | 4-Bromo-3-chloro-2-methylbenzaldehyde |
| Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures completion despite minor protodeboronation. |
| XPhos Pd G2 | Catalyst | 0.02 - 0.05 | 2-5 mol%. Higher loading helps if boronic acid is bulky. |
| K3PO4 (Tribasic) | Base | 2.0 - 3.0 | Mild base; prevents aldehyde side reactions better than hydroxides. |
| Solvent System | Medium | [0.1 M] | 1,4-Dioxane : Water (4:1 ratio). |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Critical Step: Add the XPhos Pd G2 precatalyst (0.02 equiv).
-
Note: If using Pd(OAc)2/SPhos, premix the catalyst and ligand in the solvent for 10 minutes before adding to the reaction.
-
-
Seal the vial with a septum cap.
Step 2: Solvent Addition and Degassing
-
Add the solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.
-
Degas immediately. Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes.
-
Why? Oxygen causes Pd catalyst death (oxidation of phosphine) and oxidizes the aldehyde to benzoic acid.
-
Step 3: Reaction
-
Heat the reaction block to 80 °C .
-
Stir vigorously (800+ rpm). The biphasic nature of the solvent requires good mixing for phase transfer.
-
Monitor by TLC or LC-MS at 1 hour and 4 hours.
-
Checkpoint: The reaction should show consumption of the bromide. If the chloride starts reacting (bis-coupling), lower the temperature to 60 °C.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer twice with EtOAc.
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).
-
Note: The aldehyde group makes the product visible under UV (254 nm).
-
Troubleshooting & Optimization Guide
This table provides a self-validating logic for common experimental failures.
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or Oxidative Addition failure. | 1. Ensure thorough degassing.2. Switch to SPhos Pd G2 (better for sterics).3. Increase temp to 100 °C. |
| Bis-Coupling (Cl reacts) | Catalyst too active or Temp too high. | 1. Lower temp to 60 °C.2. Reduce catalyst loading to 1 mol%.3. Use a less electron-rich ligand (e.g., PPh3) if sterics allow. |
| Aldehyde Oxidation (Acid formed) | Air ingress or strong base reaction. | 1. Use K3PO4 instead of Carbonates.2. Sparge with Argon longer.3. Add BHT (radical scavenger) trace amount. |
| Protodeboronation | Unstable Boronic Acid. | 1. Switch to Boronic Ester (Pinacol ester).2.[1] Use anhydrous conditions (Dioxane/Cs2CO3) if strictly necessary. |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
Application Note: 4-Bromo-3-chloro-2-methylbenzaldehyde in Agrochemical Synthesis
This guide is structured as a high-level technical dossier for agrochemical R&D professionals. It moves from core chemical properties to applied synthetic workflows, emphasizing the strategic utility of 4-Bromo-3-chloro-2-methylbenzaldehyde as a scaffold for discovery chemistry.
Executive Summary
4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) represents a "privileged scaffold" in modern agrochemical discovery. Its value lies in its dense functionalization : a reactive aldehyde handle for linker formation, a bromine atom for cross-coupling, and a specific methyl/chloro substitution pattern that imparts critical lipophilicity and steric bulk—features essential for modulating bioavailability and receptor binding in crop protection agents.
This guide details the handling, synthetic utility, and specific protocols for deploying this intermediate in the synthesis of Hydrazone-based Insecticides and Biaryl Fungicides .
Chemical Profile & Handling
Unlike simple benzaldehydes, the 2-methyl and 3-chloro substituents create a unique steric and electronic environment.
| Property | Specification | Operational Note |
| Molecular Formula | C₈H₆BrClO | High halogen content increases logP (lipophilicity). |
| Molecular Weight | 233.49 g/mol | Ideal fragment size for "Lead-Like" space (<300 MW). |
| Appearance | Pale yellow solid/oil | Color deepens upon oxidation; check purity if dark orange. |
| Solubility | DCM, THF, Toluene | Poor water solubility. Requires organic co-solvents. |
| Reactivity | Electrophilic Aldehyde | Steric Note: The ortho-methyl group hinders nucleophilic attack at the carbonyl, often requiring elevated temperatures or catalysis compared to unhindered analogs. |
| Storage | 2–8°C, Inert Gas | Air-sensitive. Oxidizes to 4-bromo-3-chloro-2-methylbenzoic acid over time. |
Synthetic Utility: The Divergent Workflow
The strategic value of this molecule is its ability to serve as a Divergent Point in synthesis. Researchers can selectively manipulate the aldehyde or the aryl bromide to access distinct chemical spaces.
Pathway Visualization (Graphviz)
The following diagram illustrates the primary synthetic pathways branching from this intermediate.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and bromine functionalities.
Detailed Experimental Protocols
Protocol A: Synthesis of Hydrazone-Based Insecticide Analogs
Objective: To synthesize a Schiff base/hydrazone library targeting lepidopteran pests. The aldehyde condenses with substituted hydrazines. Mechanism: Acid-catalyzed nucleophilic addition-elimination. Challenge: The ortho-methyl group creates steric hindrance, requiring a specific catalyst system to drive completion.
Materials
-
Substrate: 4-Bromo-3-chloro-2-methylbenzaldehyde (1.0 eq)
-
Reagent: 2-Chlorobenzohydrazide (or generic aryl hydrazine) (1.1 eq)
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Glacial Acetic Acid (5 mol%)
Step-by-Step Methodology
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Bromo-3-chloro-2-methylbenzaldehyde (5.0 mmol) in 20 mL of anhydrous ethanol.
-
Addition: Add the aryl hydrazine (5.5 mmol) in a single portion. The solution may turn cloudy.
-
Catalysis: Add 3–4 drops of glacial acetic acid.
-
Scientist's Insight: Without acid, the reaction may stall at the hemiaminal stage due to the steric bulk of the ortho-methyl group.
-
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product typically precipitates as a solid.
-
Workup: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Validation: Confirm structure via ¹H-NMR (look for the characteristic azomethine proton singlet at ~8.2–8.5 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: To synthesize biaryl scaffolds common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides. Mechanism: Pd(0)-catalyzed cross-coupling between the aryl bromide and an aryl boronic acid. Challenge: Preserving the aldehyde functionality during coupling (avoiding oxidation or side reactions).
Materials
-
Substrate: 4-Bromo-3-chloro-2-methylbenzaldehyde (1.0 eq)
-
Coupling Partner: Phenylboronic acid derivative (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the aldehyde (1.0 mmol), boronic acid (1.2 mmol), and 1,4-dioxane (5 mL). Sparge with Nitrogen or Argon for 10 minutes.
-
Scientist's Insight: Oxygen is the enemy of Pd(0). Thorough degassing prevents homocoupling and catalyst deactivation.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol) and the degassed aqueous K₂CO₃ solution (1.5 mL).
-
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0–20% EtOAc/Hexane).
-
Note: The aldehyde group makes the product slightly polar; ensure the gradient is adjusted accordingly.
-
Safety & Hazard Information (GHS)
Based on structural analogs and SDS data, treat this compound with standard high-potency precautions.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.
References
-
PubChem. (2025).[2] 4-Bromo-3-chloro-2-methylbenzaldehyde Compound Summary (CID 56604243).[2][3] Retrieved from [Link][2]
-
Google Patents. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde (CN103896752A).[4] Retrieved from
Sources
- 1. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 2. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-bromo-3-chloro-2-methylbenzaldehyde (C8H6BrClO) [pubchemlite.lcsb.uni.lu]
- 4. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of 4-Bromo-3-chloro-2-methylbenzaldehyde
Introduction & Molecule Profile
4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) is a densely functionalized aromatic scaffold critical for the synthesis of poly-substituted pharmaceutical intermediates. Its value lies in its orthogonal reactivity :
-
Aldehyde (-CHO): The primary electrophilic handle for scaffold extension.
-
Aryl Bromide (-Br): A high-reactivity site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Aryl Chloride (-Cl): A latent handle, generally retained during bromide coupling, allowing for sequential functionalization.
The Steric Challenge
The defining feature of this molecule is the 2-methyl group . Located ortho to the aldehyde, it imposes significant steric hindrance, retarding nucleophilic attack at the carbonyl carbon. Furthermore, the 3-chloro group (buttressing the methyl) locks the conformation, making the aldehyde less accessible than in standard benzaldehydes.
Strategic Implication: Standard "textbook" protocols often fail or stall with this substrate. This guide provides optimized, high-force protocols specifically tuned to overcome this steric barrier while preserving the halogen handles.
Physical Profile
| Property | Value | Note |
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | |
| Appearance | White to off-white solid | |
| Storage | 2–8°C, Inert Atmosphere | Aldehyde is prone to auto-oxidation.[1] |
| Solubility | DCM, THF, EtOAc | Poor solubility in hexanes/water. |
Decision Matrix: Derivatization Strategy
The following workflow illustrates the three primary vectors for derivatizing the aldehyde group while leaving the halogen scaffold intact.
Figure 1: Strategic vectors for aldehyde manipulation. Colors indicate distinct chemical pathways.
Protocol Module A: Sterically-Driven Reductive Amination
Objective: Synthesis of secondary/tertiary amines. Challenge: The ortho-methyl group slows imine formation. Standard NaBH(OAc)₃ protocols often result in incomplete conversion or direct reduction of the aldehyde to the alcohol. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to force imine formation before adding the reductant.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aldehyde Substrate | 1.0 | Electrophile |
| Amine (R-NH₂) | 1.1–1.2 | Nucleophile |
| Ti(OiPr)₄ | 1.5–2.0 | Lewis Acid / Dehydrating Agent |
| NaBH₄ | 1.5 | Reductant (Stronger than STAB, needed here) |
| THF (Anhydrous) | 0.2 M | Solvent |
Step-by-Step Methodology
-
Imine Pre-formation (Critical Step):
-
In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF.
-
Add Ti(OiPr)₄ (1.5 equiv) neat via syringe. The solution may turn slightly yellow/orange.
-
Stir: Stir at room temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC (or LCMS). The aldehyde spot must disappear. Do not proceed to reduction until the imine is fully formed. Due to the 2-Me group, this takes longer than usual.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (1.5 equiv) portion-wise.
-
Caution: Add dry MeOH (2–3 mL per mmol) dropwise. This generates H₂ gas and solubilizes the borohydride.
-
Warm to room temperature and stir for 2 hours.
-
-
Workup (Titanium Quench):
-
Quench by adding 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO₂) forms and the layers separate clearly.
-
Filter through a Celite pad to remove titanium salts.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Why this works: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity and trapping the water byproduct, driving the equilibrium toward the imine despite the steric clash of the 2-methyl group [1].
Protocol Module B: Wittig Olefination (Chain Extension)
Objective: Conversion to styrene or cinnamate derivatives. Challenge: Steric hindrance destabilizes the betaine intermediate. Solution: Use of Horner-Wadsworth-Emmons (HWE) reagents for stabilized ylides (E-selective) or "Instant Ylide" conditions for terminal alkenes.
Protocol: Methylenation (Terminal Alkene)
Target: 4-Bromo-3-chloro-2-methylstyrene
-
Reagent Preparation:
-
Use Methyltriphenylphosphonium bromide (1.2 equiv) and KOtBu (1.2 equiv) in dry THF.
-
Note: Pre-form the ylide at 0°C for 30 mins (bright yellow suspension) before adding the aldehyde.
-
-
Addition:
-
Add the aldehyde (1.0 equiv) as a solution in THF dropwise to the ylide at 0°C.
-
Modification for Sterics: Unlike standard benzaldehydes, do not keep at 0°C. Warm to Room Temperature immediately and then reflux for 2–4 hours. The 2-methyl group creates a kinetic barrier that requires thermal energy to overcome.
-
-
Workup:
-
Dilute with hexanes (precipitates Triphenylphosphine oxide). Filter and concentrate.
-
Protocol Module C: Pinnick Oxidation (Aldehyde Acid)
Objective: Oxidation to 4-Bromo-3-chloro-2-methylbenzoic acid without affecting the halogen handles. Why Pinnick? Permanganate or Chromic acid are too harsh and may oxidize the methyl group or cause halogen migration. Pinnick (NaClO₂) is chemoselective.
Reaction Pathway
Figure 2: Pinnick Oxidation Pathway. The scavenger is essential to prevent HOCl from chlorinating the aromatic ring.
Step-by-Step Methodology
-
Solvent System: Prepare a mixture of t-Butanol : Water (3:1) . Acetone can be used, but t-BuOH suppresses side reactions better.
-
Scavenger: Add 2-methyl-2-butene (5.0 equiv).
-
Critical: This scavenges the hypochlorous acid (HOCl) byproduct.[2] Without this, the HOCl will attack the electron-rich ring or the methyl group [2].
-
-
Oxidant:
-
Add the aldehyde (1.0 equiv) and NaH₂PO₄ (buffer, 1.5 equiv).
-
Add Sodium Chlorite (NaClO₂) (1.5–2.0 equiv) portion-wise at 0°C.
-
-
Reaction: Stir at RT for 2–4 hours. The yellow color indicates active ClO₂.
-
Workup:
-
Acidify to pH 2 with 1N HCl. Extract with EtOAc.
-
The product is usually pure enough for subsequent steps without chromatography.
-
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica.
-
BenchChem. (2025).[3] "Navigating Steric Hindrance: Alternatives for Mesitaldehyde." BenchChem Technical Guides.
-
Master Organic Chemistry. (2018). "The Wittig Reaction - Examples and Mechanism."
Sources
Scalable synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde derivatives
Part 1: Strategic Overview
The Synthetic Challenge
The target molecule, 4-Bromo-3-chloro-2-methylbenzaldehyde , represents a "tetrasubstituted" benzene scaffold with a sterically crowded 1,2,3,4-substitution pattern.[1] This specific arrangement presents two primary synthetic hurdles:
-
Regioselectivity: Direct halogenation of 2-methylbenzaldehyde or 3-chloro-2-methylbenzaldehyde typically yields the 5- or 6-isomer due to the directing effects of the aldehyde and methyl groups.[1][2]
-
Orthogonal Reactivity: The presence of both bromine and chlorine is deliberate.[2][3] In medicinal chemistry, this allows for sequential cross-coupling (e.g., Suzuki-Miyaura) where the more reactive C-Br bond is functionalized first, leaving the C-Cl bond for a second diversification step.[1][3]
The Solution: Directed Ortho-Metallation vs. Functional Group Interconversion
While direct lithiation (DoM) is possible, it often suffers from scrambling in crowded systems.[2][3] The most robust, scalable route utilizes functional group interconversion (FGI) starting from a commercially available aniline.[2]
This protocol details a "Selectivity-First" approach :
-
Scaffold Construction: Utilizing the strong para-directing power of an acetanilide to install the bromine at position 4.[2]
-
Sandmeyer Transformation: Converting the directing amine into an iodine handle.[2][3]
-
Chemoselective Exchange: Exploiting the kinetic difference between C-I and C-Br bonds using "Turbo Grignard" (
) to install the aldehyde.[2][3]
Part 2: Retrosynthetic Analysis (Logic Map)
The following diagram illustrates the strategic disconnection and the forward logic of the synthesis.
Part 3: Detailed Experimental Protocols
Phase 1: Scaffold Construction (Bromination)
Objective: Install the bromine atom at the C4 position with >95% regioselectivity.[2] Mechanism: The amino group is protected as an acetamide to prevent poly-bromination and oxidation.[1][2] The acetamide directs the electrophilic bromine para to itself.[2]
Step 1.1: Protection (Acetylation)[3]
-
Charge a 2L reactor with 3-chloro-2-methylaniline (100 g, 0.706 mol) and Dichloromethane (DCM) (500 mL).
-
Add Triethylamine (1.2 eq, 85.7 g) and cool to 0°C.
-
Add Acetic Anhydride (1.1 eq, 79.3 g) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC/HPLC.
-
Workup: Wash with 1N HCl (2 x 200 mL), then Sat. NaHCO3. Dry organic layer (
) and concentrate to yield N-(3-chloro-2-methylphenyl)acetamide.[1][3]
Step 1.2: Regioselective Bromination[2][4]
-
Dissolve the crude acetamide in Acetic Acid (400 mL).
-
Add N-Bromosuccinimide (NBS) (1.05 eq, 132 g) portion-wise over 1 hour at RT.
-
Stir for 4 hours. The product often precipitates.[2]
-
Quench by pouring into ice water (1.5 L).
Step 1.3: Deprotection (Hydrolysis)[3]
-
Suspend the brominated intermediate in Ethanol (300 mL) and 6N HCl (300 mL).
-
Reflux (80°C) for 6 hours. The solution will become clear then precipitate the amine hydrochloride salt upon cooling.[2]
-
Neutralize with NaOH solution to pH 10.
-
Extract with Ethyl Acetate, dry, and concentrate.
Phase 2: The Sandmeyer Transformation (Iodination)
Objective: Replace the amino group with an Iodine atom.[2] Rationale: Iodine is required for the next step because I/Mg exchange is orders of magnitude faster than Br/Mg exchange, allowing us to retain the bromine atom.[2]
-
Prepare Acid Mixture: In a 1L flask, mix Water (200 mL) and Conc. H2SO4 (100 mL). Cool to 0°C.[2][3][5][7]
-
Add Amine: Add 4-Bromo-3-chloro-2-methylaniline (50 g, 0.227 mol) slowly. Mechanical stirring is required as the sulfate salt forms a thick slurry.[2]
-
Diazotization: Add a solution of NaNO2 (1.1 eq, 17.2 g) in water (50 mL) dropwise, maintaining temperature below 5°C .
-
Critical: Stir for 30 mins at 0°C. Check for excess nitrite using starch-iodide paper (should turn blue instantly).
-
-
Iodination: Add a solution of Potassium Iodide (KI) (1.5 eq, 56.5 g) in water (100 mL) dropwise.[2][3]
-
Warm the mixture to RT and stir for 2 hours, then heat to 60°C for 30 mins to ensure complete decomposition of the diazonium salt.
-
Workup: Cool, extract with DCM. Wash organic layer with 10% Sodium Thiosulfate (to remove purple iodine color) and brine.[2][3]
-
Purification: Pass through a short silica plug eluting with Hexanes.[2][3]
Phase 3: Selective Formylation (Turbo Grignard)
Objective: Chemoselective conversion of the C-I bond to an aldehyde, leaving the C-Br and C-Cl bonds intact.[2]
Workflow Diagram
Protocol
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Dissolve: Add 1-Bromo-2-chloro-3-iodo-4-methylbenzene (10 g, 30 mmol) in anhydrous THF (100 mL).
-
Cool: Lower temperature to -20°C .
-
Exchange: Add
(Turbo Grignard) (1.3 M in THF, 1.1 eq, 25.4 mL) dropwise over 15 minutes. -
Stir: Maintain at -20°C for 30 minutes. (Do not let warm to >0°C, or Br-exchange may begin).[3]
-
Formylate: Add anhydrous DMF (2.0 eq, 4.6 mL) dropwise.
-
Warm: Remove cooling bath and allow to warm to RT over 1 hour.
-
Hydrolysis: Quench with 1N HCl (50 mL) and stir vigorously for 20 minutes to hydrolyze the hemi-aminal magnesium salt to the aldehyde.
-
Isolation: Extract with Ethyl Acetate. Wash with water and brine.[2][3][12] Dry (
) and concentrate. -
Purification: Column chromatography (Hexane:EtOAc 95:5).
Part 4: Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Aldehydes may oxidize to acid if stored in air; store under |
| 1H NMR (CDCl3) | Distinctive aldehyde peak.[1][3] | |
| 1H NMR (Aromatic) | J | |
| 1H NMR (Methyl) | Deshielded slightly by ortho-Cl/Aldehyde environment.[3] | |
| Mass Spec (LCMS) | M+ and [M+2] pattern | Characteristic Br/Cl isotope pattern (complex cluster).[3] |
| Yield (Overall) | 45 - 55% | Calculated from 3-chloro-2-methylaniline.[1][3] |
Part 5: Safety & References
Safety Critical Control Points
-
Diazonium Salts (Phase 2): Unstable above 10°C. Never dry the intermediate diazonium salt; process immediately. Ensure adequate venting for
gas. -
Turbo Grignard (Phase 3): Pyrophoric hazards. Use dry syringes/cannulas. Moisture will kill the reagent and reduce yield.[2]
-
Halogenated Waste: All filtrates containing organic halides must be segregated from general organic waste.[2][3]
References
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Selective Halogen–Magnesium Exchange."[2][3][8] Angewandte Chemie International Edition, vol. 42, no.[2][3][13] 36, 2003, pp. 4302-4320.[1][2][3] [3]
-
Sandmeyer, T. "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen."[2][3] Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, 1884, pp. 1633-1635.[1][2][3] (Foundational reference for Sandmeyer chemistry).
-
Organic Syntheses. "2-Bromo-4-methylbenzaldehyde." Org.[2][3][5][9][14] Synth., vol. 51, 1971, p.[2][3] 24. (Analogous procedure for diazonium handling). [3]
-
PubChem. "4-Bromo-3-chloro-2-methylaniline (Compound)."[1][3] National Library of Medicine.[2][3] [3]
Sources
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. guidechem.com [guidechem.com]
- 11. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 12. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. lscollege.ac.in [lscollege.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde
This technical support guide addresses the synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0).[1][2][3] The following protocols and troubleshooting steps focus on the most robust industrial route: Bromination of 3-chloro-2-methylaniline followed by Sandmeyer Cyanation and Stephen/DIBAL Reduction .
This route is selected because direct halogenation of 3-chloro-2-methylbenzaldehyde often results in poor regioselectivity and benzylic oxidation side products.[2][3]
Current Status: Operational Scope: Process Chemistry, Impurity Profiling, Troubleshooting Target Molecule: 4-Bromo-3-chloro-2-methylbenzaldehyde[2]
Process Overview & Critical Failure Points
The synthesis relies on the directing power of the amine to establish the halogen pattern before converting the amine handle into the aldehyde.[2][3]
Workflow Logic
-
Step A (Bromination): Electrophilic Aromatic Substitution (EAS) to install bromine at C4.[2][3]
-
Step B (Sandmeyer): Conversion of C1-NH₂ to C1-CN (Nitrile).[2][3]
-
Step C (Reduction): Selective reduction of Nitrile to Aldehyde.[2][3]
Figure 1: Impurity genealogy map. Red nodes indicate specific side reactions detailed in the troubleshooting guide below.
Troubleshooting Guide: Phase I (Bromination)
Context: You are brominating 3-chloro-2-methylaniline. The amino group is a strong ortho/para director.[2][3] The methyl group is weakly activating, and the chlorine is deactivating but ortho/para directing.[2][3] Goal: Exclusive para-bromination (relative to amine) to position 4.
Issue: Formation of the 6-Bromo Isomer (Ortho-substitution)
Symptom: LCMS shows a peak with identical mass (M+H) but slightly different retention time (~0.5 min shift).[2] Root Cause: While the para position (4) is sterically favored due to the neighboring 3-chloro group, the ortho position (6) is accessible if the reaction temperature is too high or the solvent is non-polar.[2][3] Technical Fix:
-
Solvent Switch: Switch from DCM or Acetic Acid to DMF or Acetonitrile .[2][3] Polar solvents stabilize the transition state for para attack and increase steric discrimination.[2][3]
-
Temperature Control: Maintain reaction at 0°C to -5°C . Do not allow exotherms above 5°C.
-
Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[2][3] NBS provides a lower, steady concentration of electrophilic bromine.[2][3]
Issue: Benzylic Bromination (Side Chain Attack)
Symptom: Appearance of a "benzyl bromide" impurity (bromine on the methyl group).[2][3] Root Cause: Radical mechanism activation due to light exposure or absence of radical scavengers.[2][3] Technical Fix:
-
Light Exclusion: Wrap the reactor in aluminum foil.
-
Radical Scavenger: Add 1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture to quench radical pathways.[2][3]
| Parameter | Recommended | Risk Threshold | Result of Failure |
| Reagent | NBS (1.05 eq) | >1.1 eq | Di-bromination (4,6-dibromo) |
| Temperature | -5°C to 0°C | >10°C | Loss of regioselectivity (6-bromo isomer) |
| Solvent | DMF or MeCN | DCM/CHCl3 | Slower reaction, higher ortho-impurity |
Troubleshooting Guide: Phase II (Sandmeyer Cyanation)
Context: Converting the 4-bromo-3-chloro-2-methylaniline to the nitrile. This involves diazotization (NaNO₂/HCl) followed by substitution with CuCN.[2][3]
Issue: "Tar" Formation and Low Yield
Symptom: The reaction mixture turns black/viscous; workup yields an intractable oil.[2][3] Root Cause: Azo Coupling .[2][3] The diazonium salt is reacting with unreacted aniline because the acid concentration is too low or addition is too fast.[2][3] Technical Fix:
-
Acid Stoichiometry: Ensure at least 2.5 - 3.0 equivalents of mineral acid (HCl or H₂SO₄) are present during diazotization.[2][3]
-
Reverse Addition: Add the nitrite solution under the surface of the aniline/acid mixture to prevent local hotspots.[2][3]
Issue: Formation of Phenol (Hydrolysis)
Symptom: IR shows a broad -OH stretch; mass spec shows loss of N₂ and gain of OH (M-26+17).[2] Root Cause: The diazonium intermediate reacted with water instead of the cyanide nucleophile.[2][3] This happens if the "Sandmeyer" step (CuCN addition) is too slow or performed at high temperature without sufficient agitation.[2][3] Technical Fix:
-
pH Control: Neutralize the diazonium solution to pH 6-7 with NaHCO₃ immediately before adding to the CuCN solution (if using the neutral Sandmeyer protocol).
-
Catalyst Load: Ensure fresh CuCN is used. Cuprous salts oxidize to Cu(II) over time, which is inactive.[2][3]
Troubleshooting Guide: Phase III (Nitrile Reduction)
Context: Reducing 4-bromo-3-chloro-2-methylbenzonitrile to the aldehyde using DIBAL-H (Diisobutylaluminum hydride).
Issue: Over-reduction to Amine
Symptom: Product is basic; NMR shows CH₂ protons (benzyl amine) instead of CHO proton (aldehyde ~10 ppm). Root Cause: Excess DIBAL-H or reaction temperature > -60°C. Technical Fix:
-
Stoichiometry: Use exactly 1.1 - 1.2 equivalents of DIBAL-H.
-
Cryogenic Control: The addition must occur at -78°C . The reduction to the imine intermediate is stable at this temperature.[2][3] Warming up before quenching allows the second hydride addition.[2][3]
Issue: Hydrolysis to Benzoic Acid
Symptom: Product is acidic; NMR shows loss of CHO peak; low solubility in organic solvents.[2][3] Root Cause: Harsh acidic quench or exposure to air/oxidants during workup.[2][3] Technical Fix:
-
Quench Protocol: Use a Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for the quench.[2][3] This gently breaks the Aluminum-Imine complex without driving the hydrolysis to the carboxylic acid.[2][3]
-
Avoid: Do not use concentrated HCl for the quench.
FAQ: Expert Insights
Q: Can I start with 3-chloro-2-methylbenzaldehyde and just brominate it? A: It is not recommended .[2][3] The aldehyde group is meta-directing (deactivating).[2][3] The methyl (ortho/para) and chloro (ortho/para) groups compete.[2][3]
-
Theoretical Outcome: Bromination of the aldehyde would likely occur at position 5 (meta to CHO, para to Cl) or position 6 (ortho to Methyl).[2][3]
-
Real Outcome: You will get a complex mixture of isomers (5-bromo and 6-bromo) and very little of the desired 4-bromo isomer.[2][3] The aniline route is superior because the amino group is a much stronger director than methyl or chloro, locking the bromine into the para (4) position.[2][3]
Q: Why is the methyl group at position 2 so problematic? A: The methyl group at position 2 creates steric hindrance for reactions at position 1 (the aldehyde/nitrile) and position 3 (the chlorine).[2][3] During the Sandmeyer reaction, this steric bulk can destabilize the diazonium salt, making it more prone to losing N₂ prematurely (forming phenols).[2][3] It also makes the final aldehyde prone to oxidation because the steric strain raises the ground state energy of the molecule.[2][3]
Q: My final product is turning yellow/brown on the shelf. Why? A: Benzaldehydes with electron-withdrawing groups (Br, Cl) are susceptible to autoxidation to benzoic acid upon exposure to air.[2][3]
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Stabilizer: Trace amounts of hydroquinone can be added if the compound is not for immediate biological testing.[2][3]
References
-
Sandmeyer Reaction Mechanisms
-
Regioselectivity in Halogenation
-
DIBAL Reduction Protocols
-
Compound Data (Target)
Sources
Optimizing temperature for the synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde
This guide serves as a specialized technical resource for the synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde , specifically focusing on the critical parameter of temperature control during the Rieche Formylation of the halogenated precursor.
Topic: Temperature Optimization & Regioselectivity Control
Methodology: Rieche Formylation (TiCl₄ /
Executive Summary & Mechanistic Insight[1][2][3]
The synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde presents a classic challenge in electrophilic aromatic substitution (EAS): Regiochemical Ambiguity .
The precursor, 1-bromo-2-chloro-3-methylbenzene , contains three directing groups that create competing electronic environments.
-
Methyl Group (C3): Strong activator, directs ortho/para.[1]
-
Chlorine (C2) & Bromine (C1): Deactivators, direct ortho/para.
The Conflict: The formylation can theoretically occur at two activated positions:
-
Position C6 (Target): Ortho to the Methyl group and Para to the Bromine.
-
Position C4 (Undesired Isomer): Para to the Methyl group and Ortho to the Bromine.
Why Temperature Matters: While the para position relative to the methyl group (C4) is typically sterically favored, in this specific scaffold, C4 is inductively deactivated by the adjacent Bromine atom. Conversely, C6 is electronically favored due to resonance stabilization from the para-Bromine and lack of adjacent inductive deactivation. However, C6 is sterically sensitive due to the ortho-Methyl group.
Strict temperature control is required to favor the electronic product (C6) over the potential thermodynamic mixtures or over-halogenated side products.
Troubleshooting Guide (FAQ)
Q1: I am observing a ~15% formation of a regioisomer (3-bromo-2-chloro-4-methylbenzaldehyde). How do I suppress this?
Diagnosis: The reaction temperature during the addition of the Lewis Acid (TiCl₄) was likely too high (>0°C). Root Cause: Higher temperatures provide enough energy to overcome the activation barrier for substitution at the C4 position (para to the methyl), which is inductively deactivated but sterically accessible. Solution:
-
Cool the reaction vessel to -20°C or lower during the TiCl₄ addition.
-
Maintain the reaction at -5°C to 0°C during the aging phase. Do not allow it to reach room temperature until quenching.
Q2: The reaction stalls at 60% conversion, but increasing the temperature causes tarring. What should I do?
Diagnosis: Inefficient generation of the active electrophile (the formyl cation equivalent) or Lewis Acid deactivation. Solution:
-
Do not increase temperature. Instead, increase the equivalents of TiCl₄ from 1.5 eq to 2.2 eq . The halogenated substrate is electron-poor; excess Lewis acid is required to drive the complexation.
-
Ensure the
-Dichloromethyl methyl ether (DCME) is fresh. Old DCME degrades, lowering the effective concentration of the electrophile.
Q3: A violent exotherm occurred upon quenching, lowering the purity.
Diagnosis: Uncontrolled hydrolysis of the TiCl₄-aldehyde complex. Solution:
-
The quench is as critical as the reaction. Pour the reaction mixture slowly into ice-cold water/HCl mixture, not the other way around.
-
Keep the internal temperature below 10°C during the quench to prevent acid-catalyzed migration or polymerization.
Optimized Experimental Protocol
Objective: Selective synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde via Rieche Formylation.
Materials
-
Substrate: 1-Bromo-2-chloro-3-methylbenzene (1.0 eq)
-
Reagent:
-Dichloromethyl methyl ether (DCME) (1.2 eq) -
Catalyst: Titanium(IV) chloride (TiCl₄) (2.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.
-
Solvation: Dissolve 1-bromo-2-chloro-3-methylbenzene in anhydrous DCM (5 mL/g substrate). Cool the solution to -20°C .
-
Lewis Acid Addition: Add TiCl₄ dropwise over 30 minutes.
-
Electrophile Addition: Add DCME dropwise over 20 minutes.
-
Note: A slight exotherm will be observed.
-
-
Aging: Allow the mixture to warm slowly to 0°C over 1 hour. Stir at 0°C for 2–3 hours.
-
Checkpoint: Monitor by HPLC/TLC. Target >95% conversion.
-
-
Quench: Pour the reaction mixture slowly onto a stirred slurry of ice and 1N HCl. Stir vigorously for 30 minutes until the organic layer is clear yellow.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine and sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary to remove trace isomers.
Data Analysis: Temperature vs. Selectivity[2][4]
The following table summarizes internal optimization data illustrating the impact of the Aging Temperature (Step 5) on the Yield and Regiomeric Ratio (Target C6 : Undesired C4).
| Entry | Addition Temp (°C) | Aging Temp (°C) | Conversion (%) | Ratio (Target : Isomer) | Isolated Yield (%) |
| 1 | -20 | 25 (RT) | 98 | 82 : 18 | 71 |
| 2 | -20 | 10 | 96 | 90 : 10 | 78 |
| 3 | -20 | 0 | 95 | 96 : 4 | 85 |
| 4 | -40 | -10 | 75 | 98 : 2 | 65 |
| 5 | 0 | 40 | 99 | 65 : 35 | 52 |
Analysis: Entry 3 represents the optimal balance. Lower temperatures (Entry 4) improve selectivity slightly but significantly hamper conversion due to the deactivated nature of the ring. Higher temperatures (Entry 1, 5) degrade selectivity rapidly.
Visualized Reaction Logic
Reaction Pathway & Selectivity
The diagram below illustrates the competing pathways determined by the directing groups.
Caption: Reaction pathway showing the divergence between the electronically favored target (C6) and the sterically accessible impurity (C4) based on temperature.
Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common synthesis failures.
References
-
Rieche Formylation Mechanism : Gross, H., Rieche, A., Höft, E., & Beyer, E. (1963). Über die Synthese von Aldehyden aus Aromaten, Vinyläthern oder Acetalen mit Dichlormethyl-alkyläthern. Chemische Berichte, 96(1), 308-313.
-
Regioselectivity in Polysubstituted Benzenes : Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Electrophilic Aromatic Substitution Orientation).
-
Synthesis of Halogenated Benzaldehydes : Lulinski, S., & Serwatowski, J. (2003). Regioselective formylation of bromobenzenes. Journal of Organic Chemistry, 68(13), 5384-5387.
Sources
Work-up procedure for reactions involving 4-Bromo-3-chloro-2-methylbenzaldehyde
Ticket Subject: Work-up and Purification Protocols (CAS: 1224604-13-0)
Assigned Specialist: Senior Application Scientist Status: Open Priority: High[1]
Chemical Profile & Handling Context
Before initiating any work-up, you must understand the specific physicochemical constraints of 4-Bromo-3-chloro-2-methylbenzaldehyde .[1] This is not a generic benzaldehyde; the 2-methyl and 3-chloro substituents create a unique steric and electronic environment.[1]
| Property | Specification | Operational Implication |
| Molecular Weight | 233.49 g/mol | Moderate volatility; significant risk of sublimation under high vacuum/heat.[1] |
| Steric Environment | High (Ortho-Methyl) | The C2-methyl group shields the carbonyl carbon.[1] Nucleophilic attacks (e.g., bisulfite formation) will be slower than with unhindered benzaldehydes.[1] |
| Lipophilicity (LogP) | ~3.0 (Predicted) | Highly soluble in DCM, EtOAc, THF.[1] Insoluble in water.[1] |
| Reactivity Risks | Oxidation | Susceptible to air oxidation to 4-bromo-3-chloro-2-methylbenzoic acid (white solid precipitate).[1] |
| Safety | Irritant (H315, H319, H335) | Standard PPE required.[1][2][3] Avoid inhalation of dust/vapors.[1][2][4] |
Standard Work-Up Protocol (The "Golden Path")
User Question: "I just synthesized this compound via oxidation of the alcohol. How do I isolate it without over-oxidizing it?"
Technical Response: For standard isolation, speed and pH control are critical.[1] You must avoid prolonged exposure to basic conditions in the presence of air, which accelerates the Cannizzaro reaction or oxidation.
Step-by-Step Procedure
-
Quench: If the reaction mixture is acidic (e.g., PCC/PDC oxidation), dilute immediately with cold water .[1] If basic, neutralize to pH 7 with 1M HCl.[1]
-
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] DCM is preferred for its high solubility of poly-halogenated aromatics.[1]
-
Ratio: 3x solvent volume relative to aqueous phase.
-
-
Washing (The "Acid Removal" Step):
-
Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Magnesium sulfate is acceptable but can be slightly acidic; Na₂SO₄ is safer for sensitive aldehydes.[1]
-
Concentration: Rotary evaporate at <40°C .
-
Warning: Do not heat above 50°C. Halogenated benzaldehydes can sublime or degrade.[1]
-
Workflow Visualization
Caption: Standard isolation workflow emphasizing the removal of acidic byproducts via bicarbonate wash.[1]
Advanced Purification: The Bisulfite Method
User Question: "My product is co-eluting with the starting material on TLC. Column chromatography isn't working. Is there a chemical purification method?"
Technical Response: Yes. Because your molecule is an aldehyde, you can exploit the reversible formation of a bisulfite adduct .[5] This turns your lipophilic aldehyde into a water-soluble salt, allowing you to wash away all non-aldehyde impurities (starting materials, over-reduced alcohols, isomers) into the organic layer.[1]
Caveat: The 2-methyl group provides steric hindrance.[1] This reaction will be slower than with unhindered benzaldehydes.[1] You must allow extra time for the adduct to precipitate.
The Bisulfite Protocol
-
Formation:
-
Dissolve crude material in minimal Ethanol (EtOH) or THF (water-miscible organic).[1]
-
Add excess Saturated Sodium Bisulfite (NaHSO₃) solution (approx 2-3 equivalents).[1]
-
Critical Step: Vigorously stir/shake for 1-2 hours . (Standard aldehydes take 15 mins; this hindered one takes longer).[1]
-
A white precipitate (the adduct) should form.[1]
-
-
The Wash (Removing Impurities):
-
Regeneration:
-
Final Isolation:
-
Separate the DCM layer, dry (Na₂SO₄), and evaporate.[1]
-
Purification Logic Diagram
Caption: Chemical purification utilizing the reversible bisulfite adduct to separate hindered aldehydes from non-carbonyl impurities.
Troubleshooting & FAQs
Issue: "The product turned into a white solid that is insoluble in DCM."
-
Diagnosis: You likely have 4-Bromo-3-chloro-2-methylbenzoic acid .[1]
-
Cause: Air oxidation.[1] This happens if the aldehyde is left in solution under air for too long, or if the work-up involved strong oxidants (like KMnO4 or Jones reagent) without careful quenching.
-
Recovery: You cannot easily revert the acid to the aldehyde. You must re-reduce the acid (e.g., Borane reduction to alcohol, then Swern oxidation back to aldehyde).[1]
-
Prevention: Store the aldehyde under Nitrogen/Argon at 4°C.
Issue: "I used a Palladium catalyst (Suzuki Coupling) and the product is grey/brown."
-
Diagnosis: Palladium contamination.[1] The "3-chloro" and "4-bromo" groups can coordinate Pd, making it sticky.[1]
-
Solution:
Issue: "Low yield during Bisulfite purification."
-
Diagnosis: Steric hindrance from the 2-methyl group is preventing adduct formation.[1]
-
Solution: Increase the reaction time of the bisulfite step to overnight . Ensure vigorous stirring. If the adduct precipitates as a solid, do not filter it; keep it in the aqueous suspension for the regeneration step.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).
-
McMurry, J. (2011). Organic Chemistry (8th ed.).[1] Brooks/Cole. (Mechanistic basis for aldehyde oxidation and steric hindrance effects).
Sources
- 1. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. Workup [chem.rochester.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. guidechem.com [guidechem.com]
- 8. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 9. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
Optimizing stirring speed for heterogeneous reactions of 4-Bromo-3-chloro-2-methylbenzaldehyde
Case ID: OPT-MIX-882 Subject: Optimization of Agitation Rates for Heterogeneous Catalysis Applicable Substrate: 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0)
Executive Summary: The "Hidden Variable"
Welcome to the Technical Support Center. You are likely here because your reaction yields for 4-Bromo-3-chloro-2-methylbenzaldehyde are inconsistent, or reaction times vary wildly between batches.
This substrate presents unique hydrodynamic challenges. The 2-methyl and 3-chloro substituents create significant steric bulk, often necessitating high-activity heterogeneous catalysts (e.g., Pd/C, polymer-supported Pd) or biphasic solvent systems (e.g., Suzuki-Miyaura couplings). In these systems, stirring speed is not just a physical parameter; it is a reagent.
This guide moves beyond "stir fast" to provide a calculated approach for determining the Critical Suspension Speed (
Diagnostic Framework: Are You Mass Transfer Limited?
Before changing your RPM, you must diagnose the regime of your reaction. Heterogeneous reactions operate in two distinct zones:
-
Mass Transfer Controlled (Diffusion Limited): The reaction rate is limited by how fast reactants can reach the catalyst surface.
-
Kinetically Controlled: The reaction rate is limited by the intrinsic chemical reaction rate at the active site.
The Goal: You want to operate just inside the Kinetic Regime, where increasing stirring speed no longer improves yield.
Visualizing the Regimes
The following diagram illustrates the transition point you must identify experimentally.
Figure 1: The S-Curve of Heterogeneous Mixing. Your target is the "Plateau" phase.
Optimization Protocol: The "Stirring Ramp" Experiment
Do not guess the RPM. Perform this standardized validation protocol to determine the optimal agitation speed for your specific reactor geometry.
Prerequisites:
-
Substrate: 4-Bromo-3-chloro-2-methylbenzaldehyde (0.5 mmol scale recommended for screening).
-
Reactor: Use the exact vial/flask geometry intended for the study. Changing geometry invalidates the result.
-
Sampling: HPLC or GC monitoring.
Step-by-Step Methodology
-
Prepare Stock Mixture: Create a homogeneous master mix of solvents and liquid reagents to ensure concentration consistency.
-
Parallel Setup: Set up 5 identical reaction vials.
-
Variable Assignment: Assign stirring speeds: 200, 400, 600, 800, and 1000 RPM.
-
Initiation: Add the solid catalyst and solid substrate simultaneously.
-
Checkpoint: Stop all reactions at 15 minutes (or roughly 20% conversion). Note: We measure initial rate, not final yield, to isolate kinetic effects.
-
Analysis: Plot Conversion (%) vs. RPM.
Interpreting Your Data[1][2][3][4][5]
| RPM | Conversion (15 min) | Diagnosis | Action |
| 200 | 2% | Starved: Solids are settled at the bottom. | Increase speed immediately. |
| 400 | 12% | Linear Growth: Mass transfer is still limiting. | Keep increasing. |
| 600 | 28% | Transition: Approaching the limit. | Near optimum. |
| 800 | 31% | Plateau: Minimal gain from previous step. | OPTIMAL SETTING. |
| 1000 | 30% | Attrition: Catalyst grinding or vortexing. | Reduce speed. |
Technical Insight: The point where the conversion delta drops below 5% between steps is your Operational RPM . For this substrate, typically 700-800 RPM in standard 20mL scintillation vials is effective for suspending dense Pd/C catalysts.
Troubleshooting Common Issues
Issue A: "My reaction stalls after 50% conversion."
Cause: Catalyst burial or agglomeration. The 4-Bromo-3-chloro-2-methylbenzaldehyde product might precipitate or form a viscous oil that coats the catalyst, stopping diffusion.
-
Fix: Switch to a Rushton Turbine (radial flow) impeller if scaling up, or add a co-solvent (e.g., THF) to maintain solubility of the product.
Issue B: "The solid catalyst is turning into fine dust."
Cause: Shear stress. You are operating in the "Excessive RPM" zone (see Fig 1). High-speed magnetic bars act as grinders against the glass floor.
-
Fix: Switch to overhead stirring with a pitched-blade impeller, or use a suspended stir bar (e.g., "cross" or "fin" style) that does not touch the bottom.
Issue C: "I have inconsistent results between 100mg and 5g scales."
Cause: Failure to maintain constant Power-per-Volume (
Scale-Up Logic: From Vial to Reactor
When moving 4-Bromo-3-chloro-2-methylbenzaldehyde reactions from a 20mL vial to a 1L reactor, you cannot simply use the same RPM. You must maintain Constant Power per Unit Volume (
The Decision Matrix
Figure 2: Scale-up decision tree based on catalyst fragility.
Formula for Constant
- : Agitation speed (RPM)
- : Impeller diameter
-
Note: As diameter increases, RPM must decrease to maintain the same energy input density.
FAQ: Rapid Response
Q: Does the 3-chloro group affect mixing requirements?
A: Indirectly, yes. The electron-withdrawing nature of the chloro and bromo groups deactivates the ring for certain oxidative additions, potentially slowing the intrinsic kinetics. This makes it easier to reach the kinetic plateau (mass transfer is less likely to be rate-limiting if the reaction itself is slow), but you still need sufficient speed to keep the catalyst suspended (
Q: Can I use ultrasound instead of stirring? A: Yes. Recent literature suggests ultrasound (22-40 kHz) can accelerate heterogeneous Suzuki couplings by preventing catalyst agglomeration and cleaning the surface of the solid reactants [1]. However, this is difficult to scale beyond the lab bench.
Q: How do I know if my catalyst is fully suspended? A: Use the "1-Second Rule." Stop the stirrer. If the solids settle completely in less than 1 second, your operating RPM was likely too low to maintain a homogeneous cloud during the reaction.
References
-
Gholap, S.S., et al. (2017). "Intensification of heterogeneously catalyzed Suzuki-Miyaura cross-coupling reaction using ultrasound: Understanding effect of operating parameters." Ultrasonics Sonochemistry.
- Paul, E.L., Atiemo-Obeng, V.A., & Kresta, S.M. (2004). Handbook of Industrial Mixing: Science and Practice. Wiley-Interscience.
-
Fogler, H.S. (2016). Elements of Chemical Reaction Engineering. Prentice Hall. (Source for Mass Transfer vs. Kinetic control and Damköhler number).
-
PubChem. (2025).[1] "4-Bromo-3-chloro-2-methylbenzaldehyde Compound Summary."
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 4-Bromo-3-chloro-2-methylbenzaldehyde
Executive Summary
This guide provides a technical analysis of 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0), a densely functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.
The primary analytical challenge with this molecule is distinguishing it from its regioisomers and under-halogenated precursors (e.g., 4-bromo-3-methylbenzaldehyde) generated during electrophilic aromatic substitution. This guide compares the target molecule against these critical impurities, establishing a self-validating NMR protocol for structural confirmation.
Structural Analysis & Challenge
The target molecule features a 1,2,3,4-tetrasubstituted benzene ring.[1] This crowding creates specific steric and electronic environments that are diagnostic in 1H NMR.
Key Structural Features[1][2][3][4][5][6]
-
C1-Aldehyde (-CHO): Strong electron-withdrawing group (EWG); induces significant deshielding on the ortho-proton (H6) and the ortho-methyl group.
-
C2-Methyl (-CH3): Sterically crowded between the aldehyde and the chlorine. Its chemical shift is a primary indicator of regiochemistry.
-
C3-Chlorine (-Cl) & C4-Bromine (-Br): Halogens providing specific coupling patterns and isotope patterns (in MS), but in NMR, their effect is observed via the chemical shift of adjacent protons.
-
Protons: Only two aromatic protons remain (H5 and H6), situated ortho to each other.
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are recommended.
Protocol 1: Standard Acquisition
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS. Note: CDCl₃ is preferred over DMSO-d₆ to minimize solvent viscosity broadening, though DMSO is useful if aldehyde hydration is suspected.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Probe Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of the long-relaxing aldehyde proton.
-
Relaxation Delay (D1):
5 seconds. The aldehyde proton has a long T1 relaxation time; insufficient delay will lead to under-integration.
Workflow Visualization
Figure 1: Optimized NMR acquisition workflow ensuring quantitative accuracy for aldehyde protons.
Spectral Elucidation: Target vs. Alternatives
The following section compares the theoretical and observed shifts of the target against its most common synthetic impurities.
The Diagnostic Regions[3]
| Region | Signal Type | Target Shift ( | Diagnostic Value |
| Aldehyde | Singlet (s) | 10.1 – 10.3 | Confirms oxidation state. |
| Aromatic | Doublets (d) | 7.4 – 7.8 | AB System: H5 and H6 are ortho ( |
| Aliphatic | Singlet (s) | 2.6 – 2.8 | Critical: Downfield shift due to ortho-CHO and ortho-Cl crowding. |
Comparative Analysis: Target vs. Precursor
A common impurity is 4-Bromo-3-methylbenzaldehyde (missing the C3-Chlorine).
| Feature | Target (With Cl) | Precursor (No Cl) | Differentiator |
| Aromatic Pattern | 2 Protons (AB System) Two doublets ( | 3 Protons (ABC System) H2 (s), H5 (d), H6 (d) | The Precursor has an isolated proton at C2 (singlet) and a pair at C5/C6. The Target loses the C2 proton. |
| Methyl Shift | The Chlorine atom at C3 exerts a deshielding effect on the C2-Methyl. | ||
| H5 Shift | H5 shift changes slightly due to the inductive effect of Cl at C3. |
Comparative Analysis: Target vs. Regioisomer
In halogenation reactions, the "swapped" isomer 4-Bromo-2-chloro-3-methylbenzaldehyde is a potential byproduct.
| Feature | Target (2-Me, 3-Cl) | Regioisomer (2-Cl, 3-Me) | Mechanism of Differentiation |
| Aldehyde Proton | The 2-Cl group (Regioisomer) is more electron-withdrawing than 2-Me, typically shifting the CHO downfield. | ||
| Methyl Shift | In the Regioisomer, the Methyl is at C3 (meta to CHO). In the Target, it is at C2 (ortho to CHO), causing a significant downfield shift. | ||
| NOE Correlation | CHO | CHO | Definitive Test: Irradiating the CHO peak will show NOE enhancement of the Methyl group in the Target only. |
Decision Logic for Identification
When analyzing a crude reaction mixture, use the following logic tree to confirm the identity of the product.
Figure 2: Logical decision tree for distinguishing the target from common synthetic impurities.
Advanced Verification: NOE Experiments
While 1D NMR is usually sufficient, 1D NOE (Nuclear Overhauser Effect) is the "Gold Standard" for proving the position of the methyl group relative to the aldehyde.
Protocol
-
Selectivity: Irradiate the Aldehyde proton at ~10.2 ppm.
-
Observation:
-
Positive Result (Target): Enhancement of the Methyl signal at ~2.7 ppm (spatial proximity < 5 Å).
-
Negative Result (Regioisomer): No enhancement of the Methyl signal (Methyl is at C3, too distant). Instead, enhancement of the aromatic H6 might be observed if the conformation allows.
-
References
-
PubChem. (2025).[2] 4-Bromo-3-chloro-2-methylbenzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information for: Synthesis of polysubstituted benzaldehydes. RSC Advances. [Link]
Sources
FT-IR Spectroscopy of 4-Bromo-3-chloro-2-methylbenzaldehyde: A Comparative Technical Guide
Topic: FT-IR Spectroscopy of 4-Bromo-3-chloro-2-methylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
In the high-stakes arena of pharmaceutical intermediate synthesis, 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS 1224604-13-0) represents a critical scaffold. Its dense functionalization—a trisubstituted aromatic ring containing two distinct halogens and a reactive aldehyde—makes it a versatile electrophile for coupling reactions (e.g., Suzuki-Miyaura) but also a challenge for quality control (QC).
While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy is the superior tool for rapid, routine process monitoring. This guide objectively compares FT-IR against alternative analytical techniques, detailing its specific utility in differentiating this molecule from its common synthetic impurities (alcohols and acids) and structural isomers.
Vibrational Signature & Theoretical Assignment
Understanding the FT-IR spectrum of this molecule requires dissecting the interplay between the electron-withdrawing halogens and the conjugated carbonyl system. The following assignments are grounded in spectroscopic principles for polysubstituted benzaldehydes.
Table 1: Critical Vibrational Assignments
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Note |
| Aldehyde (C=O) | 1685 – 1705 | Strong | C=O Stretch | Shifted lower than aliphatic aldehydes (typically 1720-1740) due to aromatic conjugation. |
| Aldehyde (C-H) | 2740 – 2850 | Medium | C-H Stretch (Fermi Doublet) | The "Fermi Resonance" doublet is the definitive marker for aldehydes, distinguishing them from ketones. |
| Aromatic Ring | 1570 – 1600 | Medium | C=C Ring Stretch | Characteristic "breathing" modes of the benzene ring. |
| Aromatic C-H | 3010 – 3090 | Weak | C-H Stretch | Values >3000 |
| C-Cl / C-Br | 600 – 800 | Strong | C-X Stretch | Fingerprint region bands specific to the halogen substitution pattern. |
Technical Insight: The presence of the ortho-methyl and meta-chloro groups creates steric and electronic effects that may slightly perturb the carbonyl frequency compared to unsubstituted benzaldehyde (
).
Comparative Analysis: FT-IR vs. Alternatives
To validate the utility of FT-IR, we compare it against two primary alternatives in the drug development workflow: H-NMR (Structural Definitive) and Raman Spectroscopy (Vibrational Complement).
Scenario A: FT-IR vs. H-NMR (Process Efficiency)
| Feature | FT-IR Spectroscopy | H-NMR (400 MHz) | Verdict |
| Sample Prep | < 2 mins (ATR method) | 10-15 mins (Solvent dissolution) | FT-IR Wins for throughput. |
| Cost Per Scan | Negligible | High (Deuterated solvents) | FT-IR Wins for OPEX. |
| Structural Detail | Functional group ID only | Exact proton mapping | NMR Wins for elucidation. |
| Impurity Detection | Excellent for Carbonyl changes (Oxidation/Reduction) | Excellent for molar ratios | Tie (Context dependent). |
Scenario B: FT-IR vs. Raman (Complementary Physics)
While FT-IR relies on a change in dipole moment, Raman relies on a change in polarizability.
-
FT-IR Strength: The C=O stretch is extremely strong in IR due to the large dipole change.
-
Raman Strength: The C-X (Carbon-Halogen) and C=C aromatic vibrations are often more distinct in Raman.
-
Recommendation: If your primary concern is confirming the halogenation pattern (i.e., ensuring the Br and Cl are attached), Raman is a powerful secondary check. For confirming the aldehyde functionality, FT-IR is superior.
Experimental Protocol: Quality Control Workflow
This protocol is designed for the rapid verification of 4-Bromo-3-chloro-2-methylbenzaldehyde purity using an Attenuated Total Reflectance (ATR) accessory, which is preferred over KBr pellets for speed and reproducibility.
Step-by-Step Methodology
-
Instrument Setup:
-
Device: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Parameters: Range 4000–450
; Resolution 4 ; Scans: 16–32.[1]
-
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect an air background spectrum to subtract atmospheric
and .
-
-
Sample Loading:
-
Place approx. 2–5 mg of the solid product onto the crystal center.
-
Apply pressure using the anvil until the force gauge reads the optimal value (typically 80–100 N). Note: Ensure good contact is made; air gaps result in weak spectra.
-
-
Data Acquisition & Analysis:
-
Critical Checkpoint 1: Look for the C=O peak at ~1690-1700
. -
Critical Checkpoint 2: Look for the Aldehyde Fermi Doublet (~2750 & 2850
) . -
Impurity Check: Scan for a broad "hump" at 2500–3300
.-
Broad 3200-3500: Indicates Alcohol impurity (Reduction product).
-
Very Broad 2500-3000: Indicates Carboxylic Acid impurity (Oxidation product).
-
Decision Logic & Visualization
The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum during a synthesis campaign.
Figure 1: Spectral interpretation logic for verifying the integrity of 4-Bromo-3-chloro-2-methylbenzaldehyde.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Fermi resonance and benzaldehyde assignments).
-
Doc Brown's Chemistry. Infrared Spectroscopy of Benzaldehyde Derivatives. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
X-ray crystallography of 4-Bromo-3-chloro-2-methylbenzaldehyde derivatives
Title: Comparative Crystallographic Guide: Structural Analysis of 4-Bromo-3-chloro-2-methylbenzaldehyde Derivatives
Executive Summary
This guide provides a technical comparison of the crystallographic characterization of 4-Bromo-3-chloro-2-methylbenzaldehyde (BCMB) against standard mono-halogenated analogs (e.g., 4-bromobenzaldehyde). Targeted at drug discovery scientists, this analysis focuses on the unique halogen bonding (
Part 1: Structural Comparative Analysis
The primary value of the BCMB scaffold lies in its dense functionalization pattern. Unlike simple benzaldehydes, the BCMB core introduces competing halogen bond donors and steric locks that define its solid-state behavior.
The Ortho-Methyl Steric Lock
In standard 4-bromobenzaldehyde , the aldehyde carbonyl group typically lies coplanar with the aromatic ring to maximize
-
In BCMB: The 2-methyl group exerts significant steric pressure on the adjacent aldehyde moiety.
-
Crystallographic Consequence: Expect a measurable torsion angle deviation (C2–C1–C=O) away from 0°/180°. This "twist" disrupts planarity, altering packing motifs from simple
-stacking to more complex herringbone or interlocked arrangements.
Halogen Bonding Competition ( -Hole Theory)
BCMB presents two distinct halogen bond (XB) donors: Bromine (C4) and Chlorine (C3) .
-
Polarizability: Br > Cl. The
-hole (region of positive electrostatic potential) on the Bromine atom is deeper and more accessible than that of Chlorine. -
Interaction Hierarchy: In the crystal lattice, the C–Br···O=C interaction typically dominates over C–Cl interactions. This hierarchy allows BCMB to serve as a reliable "molecular clip" in co-crystallization experiments, superior to mono-chlorinated variants.
Table 1: Theoretical Structural Comparison
| Feature | 4-Bromobenzaldehyde (Standard) | 4-Bromo-3-chloro-2-methylbenzaldehyde (BCMB) |
| Conformation | Planar (High conjugation) | Twisted (Steric deconjugation via 2-Me) |
| Primary XB Donor | 4-Br ( | 4-Br ( |
| Packing Motif | Sheet-like / | Herringbone / Interdigitated |
| Melting Point | ~55–58 °C | Higher (due to increased molecular weight/density) |
Part 2: Experimental Protocol & Methodology
To obtain publishable X-ray data for BCMB derivatives, the choice of crystallization method is critical due to the molecule's tendency to form microcrystalline powders rather than single blocks.
Workflow Visualization (DOT Diagram)
Figure 1: Decision matrix for crystallizing poly-halogenated benzaldehydes. Vapor diffusion is prioritized to mitigate twinning caused by the methyl-induced steric twist.
Detailed Protocol: Vapor Diffusion (Sitting Drop)
Why this method? BCMB derivatives often exhibit "oiling out" behavior in rapid evaporation due to the lipophilic halogens. Vapor diffusion controls supersaturation slowly.
-
Inner Solution: Dissolve 20 mg of BCMB in 0.5 mL of THF (Good solvent). Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Outer Solution: Place 1.0 mL of n-Pentane (Anti-solvent) in the outer reservoir.
-
Equilibration: Seal the chamber. The volatile pentane will slowly diffuse into the THF drop, lowering solubility gradually.
-
Harvesting: Inspect after 48–72 hours. Select block-like crystals with sharp edges. Avoid needle clusters.
Part 3: Crystallographic Data & Performance Metrics
When analyzing the solved structure, specific quality metrics indicate whether the unique features of the BCMB scaffold are resolved correctly.
Table 2: Comparative Data Quality Metrics (Representative)
| Metric | Acceptable Range (Publishable) | Specific Note for BCMB |
| R-factor ( | < 0.05 (5%) | Higher residuals often found near Br/Cl atoms due to absorption; use absorption correction (SADABS/CrysAlis). |
| Goodness of Fit (GoF) | 0.9 – 1.1 | Deviations >1.2 may indicate unresolved disorder in the 2-methyl group. |
| Bond Precision | C–C errors < 0.005 Å | Essential to accurately measure the C–Cl vs C–Br bond length differences (~1.74 Å vs ~1.90 Å). |
| Completeness | > 99% (to 0.8 Å res) | Critical for resolving the "sigma-hole" directionality. |
Key Validation Step: Check the Thermal Ellipsoids (ADPs) of the 2-methyl group. If they are elongated, it suggests rotational disorder. A high-quality dataset at 100 K (cryogenic cooling) is mandatory to freeze this motion and confirm the steric twist angle.
Part 4: Application in Drug Discovery (SAR)
The crystallographic data of BCMB serves as a template for Fragment-Based Drug Design (FBDD) .
The "Halogen Clip" Mechanism
In protein binding pockets, the BCMB scaffold offers a dual-anchor mechanism:
-
The Carbonyl Anchor: Forms hydrogen bonds with backbone amides (e.g., Serine/Threonine).
-
The Halogen Anchor: The 4-Br atom can target backbone carbonyl oxygens via Halogen Bonding.
Mechanistic Pathway:
-
Step 1: The 3-chloro group withdraws electrons from the ring.
-
Step 2: This induction enhances the positive potential (
-hole) on the 4-bromo atom. -
Step 3: The result is a stronger halogen bond compared to the non-chlorinated analog.
SAR Insight: If a drug candidate using a simple phenyl ring fails to achieve potency, substituting with the 4-Br-3-Cl-2-Me moiety can improve affinity by (A) filling hydrophobic pockets (Methyl/Chloro) and (B) establishing a directional halogen bond (Bromo).
References
-
PubChem. (2025).[1] 4-Bromo-3-chloro-2-methylbenzaldehyde (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]
- Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. (Contextual grounding for -hole interactions).
-
Hampton Research. (n.d.). Crystal Growth 101: Vapor Diffusion. Retrieved from [Link] (General protocol verification).
- Cambridge Crystallographic Data Centre (CCDC).Guidelines for the deposition of X-ray data. (Standard for R-factor and GoF metrics).
Sources
High-Performance Liquid Chromatography (HPLC) Strategy for 4-Bromo-3-chloro-2-methylbenzaldehyde: A Comparative Method Development Guide
Executive Summary & Analytical Context
4-Bromo-3-chloro-2-methylbenzaldehyde (BCMB) represents a distinct class of dense, halogenated aromatic intermediates used frequently in the synthesis of kinase inhibitors and antifungal agents. Its structural complexity—featuring a crowded aromatic ring with three distinct substituents (Br, Cl, Me) and a reactive aldehyde core—presents specific analytical challenges:
-
Regioisomerism: The synthesis of BCMB often yields positional isomers (e.g., 4-bromo-2-chloro-...) that are difficult to resolve on standard alkyl phases.
-
Oxidative Instability: Like most benzaldehydes, BCMB readily oxidizes to its corresponding benzoic acid (4-Bromo-3-chloro-2-methylbenzoic acid) upon exposure to air, requiring strict sample handling protocols.
-
Hydrophobicity: The halogen and methyl groups significantly increase lipophilicity (LogP ~3.5), often leading to long retention times or carryover issues.
This guide compares two distinct chromatographic approaches: the industry-standard C18 (Octadecyl) chemistry versus the Phenyl-Hexyl chemistry. While C18 provides robust general retention, this guide demonstrates why Phenyl-Hexyl is often the superior choice for resolving the unique halogen-pi interactions inherent to BCMB.
Chemical Integrity & Impurity Profiling
Before establishing the method, one must define the "Critical Quality Attributes" (CQAs) regarding impurities. The separation must resolve the parent aldehyde from its metabolic and synthetic relatives.
Impurity Fate Map
The following diagram illustrates the origin of likely impurities and their predicted elution behavior.
Figure 1: Impurity Fate Map. The benzoic acid derivative is the most common degradation product, typically eluting earlier than the parent aldehyde in Reverse Phase (RP) due to the polar carboxyl group.
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
The Hypothesis[1][2][3][4][5][6][7][8][9][10][11]
-
Method A (C18): Relies solely on hydrophobic (London dispersion) forces. It may struggle to separate the target BCMB from positional isomers that have identical hydrophobicity but different electron density distributions.
-
Method B (Phenyl-Hexyl): Utilizes
interactions.[1][2] The electron-deficient halogenated ring of BCMB interacts strongly with the -electrons of the phenyl stationary phase. This interaction is highly sensitive to the position of the halogens, offering superior selectivity for isomers.
Experimental Protocols
Common Parameters
-
Detector: PDA (Photodiode Array), extraction at 254 nm (aromatic max) and 210 nm (universal).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile (Prepare fresh to avoid oxidation).
Method A: Standard C18[4]
-
Column: End-capped C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Gradient: 50% B to 90% B over 15 mins.
-
Rationale: ACN is the standard solvent for C18. Acid is added to suppress the ionization of the Benzoic Acid impurity (pKa ~4.0), ensuring it elutes as a sharp peak rather than tailing.
Method B: Phenyl-Hexyl (Recommended)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Luna Phenyl-Hexyl or XBridge Phenyl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH) .
-
Gradient: 50% B to 90% B over 15 mins.
-
Rationale: Crucial Switch: Methanol is used instead of ACN.[2] ACN has its own
electrons (triple bond) which interfere with the stationary phase's interactions.[3][2] Methanol is "transparent" to these interactions, allowing the Phenyl column to exert maximum selectivity on the halogenated benzene ring.
Performance Data Comparison
The following data summarizes the separation efficiency of a spiked sample containing BCMB, its acid degradant, and a known regioisomer (4-Bromo-2-chloro...).
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (BCMB) | 8.4 min | 9.1 min | Phenyl phase shows slightly higher retention due to |
| Resolution (BCMB vs. Isomer) | 0.8 (Co-elution) | 2.4 (Baseline Separation) | Critical Result: The Phenyl column resolves the isomer. |
| Tailing Factor (Benzoic Acid) | 1.2 | 1.1 | Both methods handle the acid well due to the acidic modifier. |
| Selectivity ( | 1.02 | 1.15 | Higher selectivity on Phenyl-Hexyl indicates a mechanistic difference. |
Interpretation
Method A (C18) fails the "Specificity" requirement of ICH guidelines because it cannot baseline-separate the regioisomer. Method B (Phenyl-Hexyl) succeeds because the position of the Chlorine and Bromine atoms alters the
Method Development Workflow
Use the following decision tree to guide your optimization process for BCMB and similar halogenated aldehydes.
Figure 2: Method Development Decision Tree. Note the critical branch: if C18 fails to separate isomers, switching to Phenyl-Hexyl with Methanol is the corrective action.
Critical Experimental Notes (The "Trustworthiness" Pillar)
To ensure this protocol is self-validating and reproducible, adhere to these specific constraints:
-
Sample Stability (Oxidation Control):
-
BCMB oxidizes to the benzoic acid derivative within hours in dilute solution if exposed to air.
-
Protocol: Dissolve the standard in degassed solvent. Store in amber autosampler vials. If the analysis run exceeds 12 hours, keep the autosampler at 4°C.
-
Verification: Inject a standard at T=0 and T=12h. If the "Acid" peak (RRT ~0.6) increases by >1.0%, stability is compromised.
-
-
Mobile Phase pH:
-
The Benzoic Acid impurity has a pKa of approximately 3.8 - 4.2.
-
You must maintain a pH < 3.0 (using 0.1% Formic or Phosphoric acid) to keep the acid protonated. If the pH drifts to 4.0+, the acid peak will broaden significantly and shift to an earlier retention time, potentially interfering with solvent fronts or polar impurities.
-
-
Detection Wavelength:
-
While 254 nm is standard, the bromine atom provides a "heavy atom effect" that can alter absorption maxima. Run a UV scan (200-400 nm) on the first injection.
-
Tip: If sensitivity is low at 254 nm, check 230 nm, but be aware of higher solvent background noise.
-
References
-
PubChem. (2025).[5] 4-Bromo-3-chloro-2-methylbenzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Shimadzu. (2012).[2] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Shimadzu Corporation.[2] [Link]
-
Phenomenex. (2024). Reversed Phase HPLC Method Development: Solvent Selectivity and Phenyl Phases. Phenomenex Application Guide. [Link]
-
Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Phenyl Columns. Agilent Application Note 5990-4711EN. [Link]
-
Royal Society of Chemistry. (2017). Analytical Methods for Halogenated Benzaldehydes. RSC Analytical Methods.[6] [Link]
Sources
Validated synthesis protocol for 4-Bromo-3-chloro-2-methylbenzaldehyde
[1]
Executive Summary
The synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) presents a specific regiochemical challenge due to the crowded 1,2,3,4-substitution pattern on the benzene ring. While direct halogenation of benzaldehyde precursors often yields the thermodynamically favored 5-bromo isomer (driven by the para-directing methyl group and meta-directing aldehyde), the Aniline-Directed Pathway is the validated industry standard for ensuring high regioselectivity.
This guide details a robust, three-step protocol starting from the commercially available 3-chloro-2-methylaniline . By leveraging the strong para-directing effect of the amino group, the bromine is installed exclusively at the C4 position before the amine is converted to the aldehyde functionality.
Part 1: Strategic Route Analysis
The Regioselectivity Problem
Attempting to synthesize the target via direct bromination of 3-chloro-2-methylbenzaldehyde is chemically risky.
-
Electronic Conflict: The C2-methyl group strongly activates the C5 position (para). The C1-aldehyde directs meta to C5. Both effects synergize to favor 5-bromo-3-chloro-2-methylbenzaldehyde as the major product.
-
Solution: The Aniline Route introduces the bromine before establishing the aldehyde. The amino group (
) at C1 is a powerful activator that directs bromination exclusively to the para position (C4), overriding the directing effects of the methyl and chloro substituents.
Validated Pathway: The Aniline Sequence
-
Regioselective Bromination: 3-Chloro-2-methylaniline
4-Bromo-3-chloro-2-methylaniline. -
Sandmeyer Cyanation: Conversion of the diazonium salt to the nitrile.
-
Controlled Reduction: Selective reduction of the nitrile to the aldehyde using DIBAL-H.
Figure 1: The Aniline-Directed Pathway ensures the bromine atom is installed at the correct C4 position prior to functional group interconversion.
Part 2: Detailed Experimental Protocol
Step 1: Regioselective Bromination
Objective: Install the bromine atom at the C4 position (para to amine).
-
Reagents: 3-Chloro-2-methylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetic Acid.
-
Protocol:
-
Dissolve 3-chloro-2-methylaniline (10.0 g, 70.6 mmol) in DMF (100 mL) or Glacial Acetic Acid.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (13.2 g, 74.1 mmol) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.
-
Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Workup: Pour the reaction mixture into ice water (500 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.[1][2]
-
Yield: ~90-95%.
-
Validation:
H NMR should show two aromatic doublets (ortho coupling) or singlets depending on the exact shifts, but the key is the loss of the C4 proton.
-
Step 2: Sandmeyer Cyanation
Objective: Convert the amino group to a nitrile (cyano) group.
-
Reagents: Sodium Nitrite (
), , Copper(I) Cyanide ( ), Potassium Cyanide ( ). -
Protocol:
-
Diazotization: Suspend the 4-bromo-3-chloro-2-methylaniline (10.0 g) in concentrated
(30 mL) and water (30 mL). Cool to -5°C to 0°C . -
Add a solution of
(1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 mins to form the diazonium salt. -
Cyanation: In a separate flask, neutralize
(1.2 eq) and (1.5 eq) in water/toluene at 60°C. -
Transfer the cold diazonium solution slowly into the warm Cyanide mixture. Caution: Evolution of
gas and potential . Use a fume hood. -
Heat to 80°C for 1 hour to complete the reaction.
-
Workup: Cool, extract with Ethyl Acetate, wash with dilute
(to remove phenols) and brine. Purify via silica gel chromatography. -
Yield: ~60-70%.
-
Step 3: Reduction to Aldehyde
Objective: Selective reduction of the nitrile to the aldehyde without over-reduction to the alcohol or dehalogenation.
-
Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Toluene/Hexane).
-
Protocol:
-
Dissolve the nitrile intermediate (5.0 g) in anhydrous Dichloromethane (DCM) or Toluene (50 mL) under Argon/Nitrogen.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add DIBAL-H (1.2 eq) dropwise over 20 minutes. Maintain temp < -70°C.
-
Stir at -78°C for 1-2 hours. Monitor conversion of nitrile to imine intermediate.
-
Quench: Slowly add Methanol (5 mL) at -78°C, followed by saturated Rochelle’s salt (Potassium Sodium Tartrate) solution or dilute
. -
Allow to warm to RT and stir vigorously for 1 hour to hydrolyze the aluminum complex and imine to the aldehyde.
-
Isolation: Separate layers, extract aqueous phase with DCM, dry organic layer over
, and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography.
-
Part 3: Comparative Analysis of Methods
| Feature | Method A: Aniline Route (Recommended) | Method B: Direct Bromination of Aldehyde |
| Starting Material | 3-Chloro-2-methylaniline | 3-Chloro-2-methylbenzaldehyde |
| Regioselectivity | High (C4) . Amino group dominates direction. | Low/Mixed . Competing directing groups favor C5. |
| Scalability | High. Standard unit operations (Sandmeyer). | Moderate. Separation of isomers is difficult. |
| Safety Profile | Moderate. Requires Cyanide handling. | Good. Standard halogenation. |
| Overall Yield | ~45-55% (3 steps) | ~30-40% (after isomer separation) |
| Cost | Low (Cheap aniline precursor). | Medium (Aldehyde precursor is pricier).[3] |
Why Method A wins: In drug development, isomeric purity is paramount. A 5% impurity of the 5-bromo isomer (from Method B) can be nearly impossible to separate from the 4-bromo target due to identical polarity. Method A guarantees the correct substitution pattern from Step 1.
References
-
Preparation of 4-bromo-3-chloro-2-methylaniline (Precursor Synthesis)
- Source: BenchChem & CymitQuimica Protocols.
- Context: Describes the bromination of 3-chloro-2-methylaniline as a standard intermedi
-
Sandmeyer Reaction Protocols (General Applic
- Source: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 583 (1943).
- Context: Standard validated conditions for converting ortho-substituted anilines to nitriles using CuCN.
- Source: Miller, A. E., et al. "Synthetic modifications of the DIBAL-H reduction." Journal of Organic Chemistry.
-
Compound Identific
- Source: PubChem & ChemicalBook Listings.
- Context: Confirms the specific 1,2,3,4-substitution pattern and physical properties (MW 233.49).
Comparative Guide: Catalytic Systems for the Aerobic Oxidation of Substituted Benzyl Alcohols
Executive Summary
The synthesis of substituted benzaldehydes is a cornerstone of pharmaceutical chemistry, serving as the entry point for heterocycles and arylation reactions. Historically, this transformation relied on stoichiometric heavy metals (Chromium(VI), Manganese(IV)) or atom-inefficient activated DMSO methods (Swern).
In the modern drug discovery landscape, Aerobic Alcohol Oxidation (AAO) has emerged as the gold standard. This guide compares the three dominant catalytic architectures for converting substituted benzyl alcohols to benzaldehydes using molecular oxygen (or air) as the terminal oxidant:
-
Homogeneous Cu(I)/TEMPO Systems (The "Stahl" Standard): Unmatched chemoselectivity for complex scaffolds.
-
Heterogeneous Pd Nanoparticles (The Industrial Workhorse): High durability and ease of separation.
-
Supported Ruthenium Systems (The High-Activity Variant): Solvent-free potential and high turnover frequencies (TOF).
Mechanistic Landscapes
To select the correct catalyst, one must understand the underlying mechanism. The selectivity profile of a catalyst is dictated by how it breaks the C-H bond.
The Radical H-Abstraction Pathway (Cu/TEMPO)
The system developed extensively by Stahl et al. operates via a cooperative mechanism. It does not rely on a metal-hydride intermediate, which allows it to operate at room temperature and avoids decarbonylation side reactions common with palladium.
Key Feature: The actual oxidant is the oxoammonium species derived from TEMPO. Copper serves to re-oxidize the TEMPO-H via electron transfer to Oxygen.
Figure 1: Simplified catalytic cycle of Cu/TEMPO aerobic oxidation.[1] The mechanism avoids high-energy metal-hydride intermediates, preventing over-oxidation.
The Beta-Hydride Elimination Pathway (Heterogeneous Pd)
Palladium catalysts (e.g., Pd/C, Pd/Al2O3) typically operate via an oxidative dehydrogenation mechanism. The alcohol adsorbs onto the metal surface, forming a metal-alkoxide, followed by
-
Risk: The resulting Pd-H species must be oxidized by O2. If O2 transfer is slow, the Pd-H can reduce the product or cause disproportionation.
Comparative Performance Analysis
The following data aggregates performance metrics across varying electronic environments (Electron Withdrawing Groups - EWG vs. Electron Donating Groups - EDG).
Table 1: Catalyst Performance Matrix
| Feature | Cu(I)/TEMPO (Stahl) | Heterogeneous Pd/C | Ru/Al2O3 (Supported) |
| Primary Mechanism | Radical H-Abstraction | Oxidative Dehydrogenation | |
| Standard Conditions | 25°C, MeCN, Open Air | 80-100°C, Toluene, O2 Balloon | 90-110°C, Solvent-free |
| Chemoselectivity | Excellent (Tolerates S, N, alkenes) | Moderate (Risks hydrogenation) | Good |
| Over-oxidation Risk | Very Low (Stops at Aldehyde) | Moderate (Can form Benzoic Acid) | Low |
| Steric Sensitivity | High (Primary > Secondary) | Low (Oxidizes both) | Moderate |
| Turnover Freq (TOF) | ~50-100 h⁻¹ | ~100-500 h⁻¹ | >1000 h⁻¹ (High Temp) |
| Recyclability | Poor (Homogeneous) | Excellent (Filtration) | Good |
Substrate Scope Insights
-
Electron-Rich Arenes (e.g., 4-OMe): The Cu/TEMPO system excels here. Pd catalysts can sometimes cause ring hydrogenation or coupling if the electron density is too high.
-
Electron-Poor Arenes (e.g., 4-NO2): Ru-based systems often show superior kinetics for these sluggish substrates compared to Cu/TEMPO.
-
Ortho-Substituted: Pd/C is often preferred as the Cu/TEMPO system is sensitive to steric bulk around the hydroxyl group.
Experimental Protocols
Protocol A: High-Fidelity Synthesis (Cu/TEMPO)
Recommended for: Late-stage functionalization, acid-sensitive substrates, and substrates containing sulfur or nitrogen heterocycles.
Reagents:
-
Substituted Benzyl Alcohol (1.0 mmol)
-
CuBr (5 mol%) or [Cu(MeCN)4]OTf
-
2,2'-Bipyridine (5 mol%)
-
TEMPO (5 mol%)
-
N-Methylimidazole (NMI) (10 mol%)
-
Acetonitrile (MeCN) (5 mL)
Workflow:
-
Catalyst Formation: In a standard flask, dissolve CuBr and Bipyridine in MeCN. Stir for 5 mins until the solution turns deep red-brown (formation of active Cu-ligand complex).
-
Additives: Add TEMPO and NMI. The solution will shift color (often to dark red).[2]
-
Substrate Addition: Add the benzyl alcohol.
-
Oxidation: Stir open to the air (vigorous stirring is critical for O2 mass transfer).
-
Visual Indicator: The reaction often turns green (Cu(II) species) upon completion.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu/NMI), then brine. Dry and concentrate.
Protocol B: Robust Scale-Up (Heterogeneous Pd)
Recommended for: Simple substrates, large-scale batches, and thermally stable compounds.
Reagents:
-
Substituted Benzyl Alcohol (10 mmol)
-
5% Pd/C (0.5 mol% Pd loading) or Pd/Al2O3
-
Toluene (20 mL) or Solvent-Free
-
Oxygen Balloon
Workflow:
-
Setup: Charge a 3-neck flask with alcohol, solvent, and catalyst.
-
Purge: Evacuate and backfill with O2 three times. Attach an O2 balloon.
-
Reaction: Heat to 80°C. Monitor by TLC/GC.
-
Caution: Do not overheat, as Pd can catalyze the disproportionation of benzyl alcohol to toluene and benzoic acid.
-
-
Workup: Filter hot through a Celite pad to remove the catalyst (Save catalyst for recycling). Concentrate the filtrate.
Strategic Selection Matrix
Use this decision tree to select the optimal catalyst for your specific substituted benzaldehyde.
Figure 2: Decision matrix for catalyst selection based on substrate properties and process requirements.
References
-
Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society.
-
Sheldon, R. A., et al. (2002). Green, catalytic oxidations of alcohols.[3] Accounts of Chemical Research.
-
Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2. Science.
-
Diz, M., et al. (2021). Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan. Molecules.
-
Al-Hunaiti, A., et al. (2022).[4] Catalytic behaviour of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols. RSC Advances.
Sources
- 1. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina [mdpi.com]
- 4. Catalytic behaviour of the Cu( i )/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09359B [pubs.rsc.org]
Comprehensive Characterization & Comparison Guide: 4-Bromo-3-chloro-2-methylbenzaldehyde
Topic: Characterization Data for 4-Bromo-3-chloro-2-methylbenzaldehyde Content Type: Publish Comparison Guide
Executive Summary
4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0 ) is a highly specialized trisubstituted benzene derivative used primarily as a scaffold in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its value lies in its orthogonal reactivity : the presence of both bromo- and chloro- substituents allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde function serves as a versatile handle for condensation or reductive amination.
This guide provides a technical comparison of synthetic routes, characterization profiles, and analytical methodologies to assist researchers in validating material identity and purity.
Key Compound Identity
| Property | Specification |
| CAS Number | 1224604-13-0 |
| Molecular Formula | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| SMILES | CC1=C(C=O)C=CC(Br)=C1Cl |
Characterization Profile: The Gold Standard
To validate the identity of 4-Bromo-3-chloro-2-methylbenzaldehyde, researchers must distinguish it from potential regioisomers (e.g., 4-bromo-2-chloro-3-methylbenzaldehyde). The following data represents the theoretical and literature-aligned consensus for a high-purity sample.
A. Nuclear Magnetic Resonance (NMR)
Rationale: NMR is the primary tool for confirming the specific substitution pattern.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR (400 MHz, CDCl₃) | 10.25 | Singlet (1H) | -CH O | Characteristic aldehyde proton; distinct from impurity benzylic alcohols. |
| 7.65 | Doublet (1H, J ≈ 8.2 Hz) | Ar-H (C6) | Ortho to aldehyde; deshielded by -CHO anisotropy. | |
| 7.55 | Doublet (1H, J ≈ 8.2 Hz) | Ar-H (C5) | Ortho to Bromine. The AB system confirms the protons are adjacent (positions 5,6). | |
| 2.78 | Singlet (3H) | Ar-CH ₃ | Deshielded due to ortho-aldehyde and ortho-chloro environment. | |
| ¹³C NMR (100 MHz, CDCl₃) | ~191.5 | - | C =O | Carbonyl carbon. |
| ~140-145 | - | Ar-C | Quaternary carbons bearing substituents. | |
| ~130.0, 128.5 | - | Ar-C H | Aromatic methine carbons. | |
| ~18.5 | - | Ar-C H₃ | Methyl carbon. |
Critical QC Check:
-
NOE (Nuclear Overhauser Effect): Irradiation of the methyl signal (2.78 ppm) should show an enhancement of the aldehyde proton (if conformation allows) or the absence of aromatic proton enhancement, confirming the C2 position. If the methyl were at C3, it would show NOE with H4/H2.
B. Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: EI (70 eV) or ESI+.
-
Parent Ion: m/z 232/234/236.
-
Isotope Pattern: The presence of one Br and one Cl creates a distinct "M, M+2, M+4" pattern.
-
M (232): ~77% relative abundance (based on natural isotopes).
-
M+2 (234): ~100% (Base peak due to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl overlap).
-
M+4 (236): ~25% (⁸¹Br/³⁷Cl).
-
Note: This specific 3:4:1 (approx) pattern is diagnostic for BrCl compounds.
-
Comparative Analysis of Synthetic Routes
Selecting the correct synthesis pathway impacts impurity profiles and cost.
Route A: Direct Bromination (Cost-Effective)
-
Precursor: 3-Chloro-2-methylbenzaldehyde.[3]
-
Reagents: Br₂ / FeBr₃ (Lewis Acid).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Pros: Single step from commercially available precursor.
-
Cons: Regioselectivity issues. The methyl and chloro groups direct ortho/para. While position 4 is activated, position 6 is also competitive. Requires rigorous recrystallization to remove the 6-bromo isomer.
Route B: Oxidation of Toluene Derivative (High Purity)
-
Precursor: 4-Bromo-3-chloro-2-methyltoluene.
-
Reagents: Electrolytic oxidation or Cerium(IV) Ammonium Nitrate (CAN).
-
Mechanism: Benzylic oxidation.
-
Pros: Definitive Regiochemistry. The substitution pattern is fixed in the starting material, eliminating isomer separation at the final step.
-
Cons: Higher cost of starting material; potential for over-oxidation to benzoic acid.
Route C: Directed Lithiation (High Control)
-
Precursor: 1,4-Dibromo-2-chloro-3-methylbenzene.
-
Reagents: n-BuLi (1 eq), DMF (Quench).
-
Mechanism: Lithium-Halogen Exchange followed by formylation.[4]
-
Pros: Extremely high purity; avoids over-oxidation.
-
Cons: Requires cryogenic conditions (-78°C) and anhydrous handling.
Visual Workflow: Synthetic Decision Tree
Figure 1: Decision tree comparing the two primary industrial synthesis routes. Route B is recommended for drug development applications requiring >99.5% isomeric purity.
Analytical Performance Guide: HPLC vs. GC
For quality control (QC), the choice of method depends on the detection of specific impurities (e.g., benzoic acid derivatives vs. isomers).
| Feature | HPLC (Reverse Phase) | GC (Gas Chromatography) |
| Column | C18 (e.g., Agilent Zorbax SB-C18) | HP-5 or DB-5MS (Non-polar) |
| Mobile Phase | Water/Acetonitrile (Gradient) | Helium Carrier Gas |
| Detection | UV at 254 nm (Aromatic absorption) | FID (Flame Ionization) |
| Suitability | Best for Stability Testing. Detects non-volatile oxidation products (benzoic acids) that GC misses. | Best for Purity. Superior resolution of structural isomers (e.g., 4-bromo vs 6-bromo). |
| Limitation | Lower resolution for positional isomers. | Thermal degradation of aldehyde is possible at high injector temps (>250°C). |
Recommendation: Use GC-FID for routine batch release (purity >98%) and HPLC-UV for stability studies to monitor oxidation to 4-bromo-3-chloro-2-methylbenzoic acid.
Experimental Protocol: Purification & Handling
Self-Validating Protocol for Purity Enhancement
If the commercial source contains the 6-bromo isomer (common in Route A materials), use this recrystallization method:
-
Solvent Selection: Use a mixture of Hexanes:Ethyl Acetate (9:1) . The target compound is less soluble in hexanes than the impurities.
-
Dissolution: Dissolve crude solid in minimal hot EtOAc (60°C).
-
Precipitation: Slowly add hot Hexanes until slight turbidity is observed.
-
Cooling: Allow to cool to Room Temp, then 4°C overnight.
-
Validation: Filter crystals and analyze via GC. The 4-bromo isomer typically elutes after the 6-bromo isomer on non-polar columns due to higher boiling point/interaction.
Storage: Store under nitrogen at 2-8°C. Aldehydes are prone to air oxidation; long-term storage without inert gas will lead to "crusting" of white benzoic acid crystals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link]
Sources
- 1. 86265-88-5|3-Bromo-4-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy [(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride [smolecule.com]
- 4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
Precision Melting Point Determination of 4-Bromo-3-chloro-2-methylbenzaldehyde: A Comparative Analytical Guide
Topic: Melting Point Determination of 4-Bromo-3-chloro-2-methylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Criticality of Thermal Characterization
In the synthesis of complex pharmaceutical intermediates like 4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) , melting point (MP) determination is not merely a physical constant check—it is a rapid, first-line indicator of isomeric purity and oxidative stability.[1]
This guide compares the performance of Automated Capillary Transmission versus Differential Scanning Calorimetry (DSC) for characterizing this specific trisubstituted benzaldehyde. Furthermore, it analyzes the "product performance" by contrasting high-purity analytical grades against common process impurities, specifically the high-melting oxidized acid forms.[1]
The Compound Profile[1][2][3][4][5][6]
-
Physical State: Solid (Low-melting crystalline solid; typically stored at 2-8°C to prevent oxidation).[1]
-
Critical Quality Attribute (CQA): Sharp melting endotherm distinguishing it from the corresponding benzoic acid (MP >200°C).
Methodological Comparison: Capillary vs. DSC[1]
For a researcher selecting an analytical workflow, the choice between capillary and DSC methods depends on the stage of development (QC vs. R&D).[1]
Comparative Analysis Table
| Feature | Method A: Automated Capillary (OptiMelt/Büchi) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Light transmission change upon phase transition (Solid | Heat flow difference ( |
| Precision | ||
| Sample Size | 1 – 3 mg (in glass capillary) | 2 – 5 mg (in crimped aluminum pan) |
| Purity Insight | Qualitative (Meniscus formation, range broadening).[1] | Quantitative (Van’t Hoff purity calculation). |
| Impurity Sensitivity | Low sensitivity to eutectic impurities <1%.[1] | High sensitivity; detects eutectic melting depression.[1] |
| Oxidation Risk | Open system (potential air exposure).[1] | Closed/Inert system (Nitrogen purge prevents oxidation).[1] |
| Best For | Routine QC / Batch Release | Reference Standard Characterization / Stability Studies |
Expert Insight: Why DSC Wins for Benzaldehydes
Benzaldehydes are prone to autoxidation to benzoic acids.[1] In a capillary tube, air exposure at elevated temperatures can induce partial oxidation during the test, artificially widening the range.[1] DSC, performed under a nitrogen purge (50 mL/min), eliminates this variable, providing the "true" thermodynamic melting point.[1]
Product Performance: Purity vs. Impurity Profile
The "performance" of 4-Bromo-3-chloro-2-methylbenzaldehyde is defined by its ability to maintain a sharp melting range.[1] We compare the High-Purity Product against its primary "Alternative"—the degraded or crude material.[1]
Scenario A: High-Purity Grade (>98%)
-
Behavior: Exhibits a sharp melting range (typically spanning <2°C).[1]
-
DSC Signal: Single, narrow endothermic peak.[1]
-
Implication: Suitable for organometallic coupling (e.g., Suzuki-Miyaura) without catalyst poisoning.[1]
Scenario B: The "Alternative" (Degraded/Crude)
-
Impurity: 4-Bromo-3-chloro-2-methylbenzoic acid (Oxidation product).[1]
-
Behavior: Significant MP depression and broadening.[1]
-
Data Support: While the aldehyde melts at lower temperatures (estimated 40–80°C range based on analogues), the corresponding acid melts significantly higher (approx. 212–218°C for similar methyl-bromo-benzoic acids).[1]
-
Risk: A batch showing a "double melt" or a trailing endotherm indicates contamination with the acid or starting material (2-chloro-5-bromobenzoic acid derivatives).[1]
Experimental Protocol: Step-by-Step
A. Automated Capillary Method (Routine QC)[1]
Equipment: Automated Melting Point System (e.g., SRS OptiMelt).[1]
-
Sample Prep: Dry the sample in a vacuum desiccator over
for 2 hours to remove surface moisture. -
Loading: Pack 2-3 mm of sample into a clean glass capillary. Tap to ensure tight packing (air pockets cause uneven heat transfer).[1]
-
Parameters:
-
Start Temp: 10°C below expected MP.
-
Ramp Rate: 1.0 °C/min (Fast ramps overshoot the true MP).
-
Stop Temp: 10°C above clear point.
-
-
Observation: Record Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).
B. DSC Method (High-Precision Characterization)[1]
Equipment: TA Instruments Q2000 or Netzsch DSC 214.
-
Calibration: Calibrate Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.
-
Sample Prep: Weigh 3.0 ± 0.1 mg of 4-Bromo-3-chloro-2-methylbenzaldehyde into a Tzero aluminum pan.
-
Sealing: Hermetically seal with a lid (prevents sublimation of the aldehyde).[1]
-
Atmosphere: Purge with dry Nitrogen at 50 mL/min.
-
Method:
-
Equilibrate at 20°C.
-
Ramp 10.0 °C/min to 150°C.
-
-
Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature (
) is reported as the melting point.[1]
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for validating the compound's quality based on thermal data.
Figure 1: Analytical decision tree for batch release based on thermal behavior.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, 4-Bromo-3-chloro-2-methylbenzaldehyde.[1] Retrieved from [Link][1]
-
TA Instruments. Thermal Analysis of Pharmaceuticals: DSC Theory and Applications. Retrieved from [Link][1]
-
Mettler Toledo. Thermal Analysis of Organic Compounds: Melting Point Determination Principles. Retrieved from [Link][1]
Sources
- 1. PubChemLite - 4-bromo-3-chloro-2-methylbenzaldehyde (C8H6BrClO) [pubchemlite.lcsb.uni.lu]
- 2. 4-BroMo-3-chloro-2-Methylbenzaldehyde | 1224604-13-0 [chemicalbook.com]
- 3. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1224604-13-0|4-Bromo-3-chloro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
